VO-Ohpic trihydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H16N2O10V |
|---|---|
Peso molecular |
399.20 g/mol |
Nombre IUPAC |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
Clave InChI |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to VO(Ohpic) Trihydrate: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO(Ohpic) trihydrate, a vanadium-based coordination complex, has emerged as a significant tool in biomedical research due to its potent and selective inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of VO(Ohpic) trihydrate. It is designed to serve as a foundational resource for researchers in oncology, metabolic diseases, and neurodegenerative disorders, as well as for professionals in drug development exploring the therapeutic potential of PTEN inhibition. This document synthesizes available data on its physicochemical characteristics, details its mechanism of action on the crucial PTEN/Akt signaling pathway, and outlines relevant experimental protocols.
Chemical Structure and Properties
VO(Ohpic) trihydrate is the common name for the compound formally known as aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[1]. The central metal ion is vanadium in the +4 oxidation state (vanadyl, VO²⁺), coordinated to two molecules of 3-hydroxy-2-pyridinecarboxylic acid (also known as 3-hydroxypicolinic acid, Ohpic). The complex also includes a coordinated water molecule and three water molecules of hydration.
While the precise crystal structure with detailed bond lengths and angles is not publicly available in the searched literature, the coordination is understood to involve the nitrogen and a deprotonated oxygen from the carboxyl group of one Ohpic ligand, and the deprotonated hydroxyl oxygen of the second Ohpic ligand, along with the oxo and aqua ligands, resulting in a distorted octahedral geometry around the vanadium center.
Physicochemical Properties
A summary of the key physicochemical properties of VO(Ohpic) trihydrate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈N₂O₁₁V⁺ | [2] |
| Molecular Weight | 415.20 g/mol | [3][4] |
| CAS Number | 476310-60-8 | [3][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% - >99% (depending on the supplier) | [1] |
| Solubility | Soluble in DMSO (>10 mg/mL); sparingly soluble in water and ethanol. | [4] |
| λmax | 303 nm | [1] |
Chemical Synthesis
A detailed, step-by-step synthesis protocol for VO(Ohpic) trihydrate is not explicitly detailed in the reviewed literature. However, it is stated to be prepared following a previously reported procedure for similar vanadyl complexes with 3-hydroxypyridine-2-carboxylic acid[5]. The general synthesis would likely involve the reaction of a vanadium salt, such as vanadyl sulfate (VOSO₄), with 3-hydroxy-2-pyridinecarboxylic acid in an aqueous solution, followed by crystallization to obtain the trihydrate form.
Biological Activity: A Potent and Selective PTEN Inhibitor
The primary and most significant biological activity of VO(Ohpic) trihydrate is its potent and selective inhibition of the dual-specificity phosphatase, PTEN. PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). By inhibiting PTEN, VO(Ohpic) trihydrate leads to an accumulation of PIP₃, resulting in the activation of downstream signaling cascades, most notably the Akt pathway.
Potency and Selectivity
VO(Ohpic) trihydrate exhibits high potency towards PTEN, with reported IC₅₀ values in the nanomolar range.
| Parameter | Value | Reference(s) |
| IC₅₀ | 35 nM | [6] |
| IC₅₀ | 46 nM | [3] |
The compound displays selectivity for PTEN over other phosphatases, such as SHP-1, although some off-target effects at higher concentrations have been noted.
Mechanism of Action: The PTEN/Akt Signaling Pathway
The inhibition of PTEN by VO(Ohpic) trihydrate sets off a cascade of downstream signaling events. The accumulation of PIP₃ at the plasma membrane recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to various cellular responses, including cell survival, growth, proliferation, and metabolism.
// Nodes VO_Ohpic [label="VO(Ohpic) trihydrate", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., mTOR, GSK3β)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(Survival, Growth, Proliferation)", fillcolor="#FFFFFF", shape=ellipse, fontcolor="#202124"];
// Edges VO_Ohpic -> PTEN [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> PIP3 [label="Phosphorylates"]; PTEN -> PIP3 [label="Dephosphorylates", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; PIP3 -> PDK1 [label="Activates"]; PDK1 -> Akt [label="Phosphorylates & Activates"]; Akt -> Downstream [label="Phosphorylates & Activates"]; Downstream -> Cellular_Responses; } END_DOT
Experimental Protocols
In Vitro PTEN Inhibition Assay
A common method to assess the inhibitory activity of VO(Ohpic) trihydrate on PTEN is a phosphatase assay using a synthetic substrate.
A detailed protocol would involve specific buffer compositions, enzyme and substrate concentrations, and detection methods (e.g., malachite green assay for phosphate detection). For a specific protocol, it is recommended to consult primary research articles.
Cell-Based Assays for Akt Activation
To confirm the cellular activity of VO(Ohpic) trihydrate, researchers often measure the phosphorylation status of Akt and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., one with functional PTEN) and treat with varying concentrations of VO(Ohpic) trihydrate for a specified duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Akt (p-Akt, typically at Ser473 and/or Thr308) and total Akt.
-
Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands and quantify the p-Akt/total Akt ratio to determine the extent of Akt activation.
Applications in Research and Drug Development
The ability of VO(Ohpic) trihydrate to modulate the PTEN/Akt pathway has made it a valuable tool in several research areas:
-
Cancer Research: Investigating the consequences of PTEN loss and exploring PTEN inhibition as a potential therapeutic strategy in certain cancer types.
-
Metabolic Diseases: Studying the role of PTEN in insulin signaling and glucose metabolism, with potential implications for diabetes research.
-
Neuroscience: Exploring the involvement of the PTEN/Akt pathway in neuronal survival, regeneration, and neurodegenerative diseases.
As a research tool, VO(Ohpic) trihydrate allows for the acute and reversible inhibition of PTEN, enabling the elucidation of its downstream signaling effects. In drug development, while VO(Ohpic) trihydrate itself may not be a clinical candidate due to the presence of vanadium, it serves as a crucial lead compound and a pharmacological probe for the development of more drug-like PTEN inhibitors.
Conclusion
VO(Ohpic) trihydrate is a potent and selective inhibitor of PTEN that has significantly advanced our understanding of the PTEN/Akt signaling pathway. Its well-characterized in vitro and in vivo activities make it an indispensable tool for researchers. While a detailed crystal structure remains to be publicly elucidated, its chemical properties and biological effects are well-documented. This technical guide provides a solid foundation for the use of VO(Ohpic) trihydrate in a research setting and highlights its importance in the ongoing efforts to develop novel therapeutics targeting the PTEN pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VO-OHpic 三水合物 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
Technical Guide: VO-Ohpic Trihydrate (CAS 476310-60-8) - A Potent PTEN Inhibitor for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, suppliers, and biological activity of VO-Ohpic trihydrate (CAS 476310-60-8), a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in oncology, metabolic disorders, and other fields where the PI3K/Akt/mTOR signaling pathway is a key therapeutic target.
Core Chemical Properties
This compound is a vanadium-based coordination complex. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 476310-60-8 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |
| Synonyms | This compound, (OC-6-45)-Aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [5][6][8] |
| Molecular Weight | 415.20 g/mol | [1][2][5][6][7][8][17] |
| Appearance | Solid, gray to light green/green powder | [1][8][14] |
| Solubility | Soluble in DMSO (>10 mg/mL) | [1][2][4][16] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [8][11][15] |
Mechanism of Action and Biological Activity
This compound is a highly potent, reversible, and non-competitive inhibitor of PTEN, with a reported IC₅₀ in the low nanomolar range (35-46 nM).[12][14][18] PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases. By inhibiting PTEN's lipid phosphatase activity, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[8][9] This leads to the accumulation of PIP3 at the plasma membrane and subsequent activation of the downstream signaling cascade, including the phosphorylation of Akt and mTOR.[2][3][4]
The activation of the PI3K/Akt/mTOR pathway by this compound has been shown to induce a range of cellular effects, including:
-
Inhibition of cell proliferation and colony formation in cancer cell lines with low PTEN expression.[7][13]
-
Induction of cellular senescence in hepatocellular carcinoma cells.[7]
-
Increased glucose uptake in adipocytes.[2]
-
Protection of endplate chondrocytes against apoptosis and calcification.[15]
-
Attenuation of inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy.[19]
Signaling Pathway
The inhibitory action of this compound on PTEN and the subsequent activation of the PI3K/Akt/mTOR signaling pathway can be visualized in the following diagram:
Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, synthesized from published literature.
In Vitro PTEN Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant PTEN using a malachite green-based phosphate detection assay with PIP3 as the substrate.
Materials:
-
Recombinant human PTEN protein
-
This compound
-
PIP3 (diC16 sodium salt)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 2 mM DTT
-
Malachite Green Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound solutions: Dissolve this compound in DMSO to create a 100 µM stock solution. Perform serial dilutions in the assay buffer containing 1% DMSO to achieve the desired final concentrations.[12][17]
-
Pre-incubation: In a 96-well plate, add a suitable amount of recombinant PTEN to each well. Add the diluted this compound solutions to the respective wells. Include a vehicle control (1% DMSO) and a no-enzyme control. Incubate at room temperature for 10 minutes.[12][17]
-
Initiate the reaction: Add the PIP3 substrate to each well to start the enzymatic reaction. The final concentration of PIP3 may need to be optimized based on the specific activity of the PTEN enzyme.
-
Incubation: Incubate the plate at 30°C for 20 minutes.[12]
-
Stop the reaction and color development: Add 2.25 volumes of the Malachite Green Reagent to each well to stop the reaction. Allow the color to develop for 10 minutes at room temperature.[12]
-
Measure absorbance: Read the absorbance at 650 nm using a microplate reader.
-
Data analysis: Correct the absorbance readings by subtracting the no-enzyme control. Calculate the percentage of PTEN inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.
Materials:
-
Cell line of interest (e.g., Hep3B hepatocellular carcinoma cells)[7][13]
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-Akt (Ser473), Akt, p-mTOR, mTOR, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell culture and treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 500 nM) for a specified duration (e.g., 72 hours).[7] Include a vehicle-treated control.
-
Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and protein transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all values to the loading control.[7][13]
In Vivo Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of this compound in a mouse xenograft model.
Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Suppliers
This compound is available from a number of chemical and life science suppliers for research purposes. A selection of suppliers is listed below. Please note that this is not an exhaustive list and availability may vary.
| Supplier | Product Name |
| Sigma-Aldrich | This compound |
| MedChemExpress | This compound |
| Selleck Chemicals | This compound |
| AdooQ Bioscience | This compound |
| APExBIO | This compound |
| TargetMol | This compound |
| DC Chemicals | VO-Ohpic |
| AOBIOUS | This compound |
| GlpBio | This compound |
| ProbeChem | This compound |
| Santa Cruz Biotechnology | This compound |
| Guidechem | (OC-6-45) Aqua (3-hydroxy-2-pyridinecarboxylato-kapaN1,kapaO2)[3-(hydroxy-kapaO)-2-pyridinecarboxylato(2-)-kapaO2]oxo-vanadate(1-), hydrogen, trihydrate |
| BLD Pharm | This compound |
| Clinisciences | This compound |
| MedKoo Biosciences | VO-OHpic |
| BioCrick | This compound |
| Fisher Scientific | This compound |
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. Researchers should always consult the relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures when handling this compound. The experimental protocols provided are examples and may require optimization for specific applications.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 18. mdpi.com [mdpi.com]
- 19. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, downstream signaling effects, and provides established experimental protocols for its use in research settings.
Core Concepts: PTEN and the PI3K/Akt Signaling Pathway
PTEN is a dual-specificity phosphatase that plays a critical role in cellular regulation.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action directly opposes the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in a major cell signaling pathway.[3]
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the production of PIP3.[6] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).[6][7] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell cycle progression.[4] By reducing PIP3 levels, PTEN acts as a crucial brake on this pathway, preventing uncontrolled cell growth.[2][5] The loss or inactivation of PTEN is a common event in many human cancers, leading to hyperactivation of the PI3K/Akt pathway.[4][8]
This compound: A Noncompetitive PTEN Inhibitor
This compound is a vanadium-based compound that has emerged as a highly potent and specific inhibitor of PTEN's lipid phosphatase activity.[9][10][11] It is characterized as a reversible, noncompetitive inhibitor.[3][12] This mode of action means that VO-Ohpic does not compete with the substrate (PIP3) for binding to the active site of PTEN. Instead, it is believed to bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[3][13] Studies have shown that both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of PTEN are affected by VO-Ohpic, which is characteristic of noncompetitive inhibition.[3]
By inhibiting PTEN, VO-Ohpic effectively "releases the brakes" on the PI3K/Akt signaling cascade. This leads to an accumulation of cellular PIP3, resulting in the increased phosphorylation and activation of Akt and its downstream targets, such as mTOR.[11][14][15] This mechanism makes VO-Ohpic a valuable tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt pathway and a potential therapeutic agent in contexts where pathway activation is desired.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
| Parameter | Value | Assay Method | Reference |
| IC50 | 35 nM | Recombinant PTEN lipid phosphatase activity | [9][10][11] |
| IC50 | 46 ± 10 nM | PIP3-based assay | [14][16][17] |
| Inhibition Constant (Kic) | 27 ± 6 nM | Enzymatic assay with OMFP substrate | [3][14] |
| Inhibition Constant (Kiu) | 45 ± 11 nM | Enzymatic assay with OMFP substrate | [3][14] |
Table 1: In Vitro Inhibition of PTEN by this compound
| Cell Line | Effect | Concentration | Reference |
| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308) | Saturation at 75 nM | [10] |
| Hep3B (low PTEN) | Dose-dependent increase in phospho-Akt (Ser473) and phospho-mTOR | 0-5 µM | [11][15] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation | 0-5 µM | [9][11][15] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation | Not specified | [9][11][15] |
| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | Not specified | [9][11][15] |
Table 2: Cellular Effects of this compound
| Animal Model | Administration | Dosage | Observed Effect | Reference |
| Mice with Hep3B xenografts | Intraperitoneal (i.p.) | 10 mg/kg | Significant inhibition of tumor growth | [9][11] |
| Mice (ischemia-reperfusion) | Intraperitoneal (i.p.) | 10 µg/kg | Decreased myocardial infarct size | [14][18] |
| C57BL6 mice (cardiac arrest) | Not specified | Not specified | Increased survival, LVPmax, and dP/dt max | [9][11] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: PTEN inhibition by this compound enhances PI3K/Akt signaling.
Caption: Workflow for characterizing this compound's cellular effects.
Caption: Logical cascade of PTEN inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, compiled from published research.
Protocol 1: In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This assay measures the release of free phosphate from a substrate (e.g., PIP3) by PTEN.
Materials:
-
Recombinant PTEN enzyme
-
This compound stock solution (e.g., 100 µM in DMSO)[9]
-
Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3), diC16 sodium salt[3]
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[3]
-
Malachite Green Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl[3]
-
96-well microplate
-
Microplate reader (650 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.[3][9]
-
In a 96-well plate, pre-incubate the recombinant PTEN enzyme with the various concentrations of this compound at room temperature for 10 minutes.[3][9] Include a vehicle control (1% DMSO) and a no-enzyme control.
-
Initiate the phosphatase reaction by adding the PIP3 substrate to each well.[3][10]
-
Incubate the plate at 30°C for 20 minutes.[3]
-
Stop the reaction by adding 2.25 volumes of the Malachite Green Color Reagent to each well.[3]
-
Allow the color to develop for 10 minutes at room temperature.[3]
-
Measure the absorbance at 650 nm using a microplate reader.
-
Correct for background absorbance from wells containing VO-Ohpic in assay buffer without the enzyme.[9]
-
Calculate the percentage of PTEN inhibition for each concentration of VO-Ohpic and determine the IC50 value by plotting the inhibition curve.
Protocol 2: Cellular Akt Phosphorylation Assay (Western Blot)
This protocol assesses the effect of VO-Ohpic on the activation of Akt in cultured cells.
Materials:
-
Cell lines of interest (e.g., Hep3B, NIH 3T3)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 72 hours).[11][15] Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total Akt and a loading control like β-actin.[15]
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of VO-Ohpic in a mouse model.
Materials:
-
Immunocompromised mice (e.g., male nude athymic mice)[11]
-
Tumor cells (e.g., Hep3B human hepatocellular carcinoma cells)[11]
-
This compound
-
Vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)[14]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for injection. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9][14] It is recommended to prepare this solution fresh daily.[14]
-
Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) and schedule.[11] The control group receives injections of the vehicle only.
-
Monitor the tumor size regularly (e.g., every 2-3 days) using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of VO-Ohpic.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. PTEN (gene) - Wikipedia [en.wikipedia.org]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Crystal structure of the PTEN tumor suppressor: implications for its phosphoinositide phosphatase activity and membrane association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the scientific rationale behind its design, a summary of its synthesis, its mechanism of action, and its effects in both in vitro and in vivo models. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and experimental application.
Discovery of this compound
The discovery of this compound was rooted in the strategic design of a specific inhibitor for PTEN, a critical phosphatase that counteracts the pro-survival PI3K/Akt signaling pathway.[1][2] The rationale for its development stemmed from the observation that the active site cleft of PTEN is significantly wider than that of other cysteine-based phosphatases, which allows it to accommodate its large substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] Researchers exploited this unique structural feature to design a potent and selective inhibitor.[2]
The design strategy involved the use of vanadate scaffolds complexed with various organic ligands.[2] Vanadyl complexes, such as those with hydroxypicolinic acid, were investigated for their potential to fit within the spacious active site of PTEN and exert an inhibitory effect.[2] This approach led to the identification of a vanadyl complex with hydroxypicolinic acid, VO-Ohpic, as a highly potent and specific inhibitor of PTEN.[2]
Synthesis of this compound
General Synthetic Approach:
A typical synthesis would likely involve the following conceptual steps:
-
Dissolution of Reactants: Vanadyl sulfate (VOSO₄) and 3-hydroxypyridine-2-carboxylic acid are dissolved in a suitable solvent, such as water or ethanol.
-
Complexation: The solution is stirred, often with heating, to facilitate the formation of the vanadyl-ligand complex. The pH of the solution may be adjusted to promote the desired coordination.
-
Crystallization and Isolation: The resulting VO-Ohpic complex is then isolated, typically by cooling the solution to induce crystallization. The solid product is collected by filtration, washed to remove any unreacted starting materials, and dried. The trihydrate form incorporates three molecules of water into its crystal structure.
Biological Activity and Mechanism of Action
This compound is a potent, selective, and reversible inhibitor of the lipid phosphatase activity of PTEN.[1][4] It exhibits noncompetitive inhibition, meaning it binds to a site on the enzyme distinct from the active site, affecting both the Km and Vmax of the enzymatic reaction.[1]
In Vitro Activity
In vitro studies have demonstrated that this compound potently inhibits PTEN with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. This inhibition leads to an increase in the cellular levels of PIP3, which in turn activates downstream signaling components of the PI3K/Akt pathway, such as Akt and FoxO3a.[3] The activation of this pathway has been shown to enhance glucose uptake in adipocytes.[2]
In Vivo Activity
In vivo studies in mouse models have shown that administration of this compound can effectively inhibit PTEN. This leads to increased survival and improved cardiac function in models of cardiac arrest.[3] Furthermore, it has demonstrated anti-tumor effects in xenograft models of human cancers with low PTEN expression by inducing cellular senescence.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (PTEN) | 35 nM | In vitro lipid phosphatase assay | [2] |
| IC₅₀ (PTEN) | 46 ± 10 nM | In vitro OMFP-based assay | |
| Kic | 27 ± 6 nM | Noncompetitive inhibition constant | [1] |
| Kiu | 45 ± 11 nM | Noncompetitive inhibition constant | [1] |
Table 1: In Vitro Potency and Inhibition Constants of this compound against PTEN.
| Model System | Effect | Dosage | Reference |
| Adipocytes | Increased glucose uptake | Not specified | [2] |
| C57BL6 Mice | Increased survival after cardiac arrest | Not specified | [3] |
| Hep3B Xenograft Mice | Inhibition of tumor growth | Not specified | [3] |
Table 2: In Vitro and In Vivo Effects of this compound.
Experimental Protocols
PTEN Inhibition Assay (OMFP-based)
This protocol describes a common method for measuring the inhibitory activity of compounds against PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with assay buffer containing a final concentration of 1% DMSO to obtain a range of desired inhibitor concentrations.
-
Enzyme Preparation: Dilute the recombinant PTEN enzyme to the desired concentration in assay buffer.
-
Incubation: Add the diluted PTEN enzyme to the wells of a 96-well microplate. Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with enzyme and 1% DMSO but no inhibitor. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the OMFP substrate to each well.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader. Continue to monitor the fluorescence at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.
Experimental Workflow for PTEN Inhibition Assay
References
- 1. Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway | Aging [aging-us.com]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sjctni.edu [sjctni.edu]
A Comprehensive Review of Foundational Literature on VO-Ohpic Trihydrate: A PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate, a vanadium-based compound, has emerged as a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN functions as a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade pivotal in controlling cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting the lipid phosphatase activity of PTEN, this compound effectively activates downstream signaling, making it a valuable tool for studying the physiological and pathological roles of the PTEN pathway and a potential therapeutic agent in various diseases, including cancer and diabetes.[1][3] This technical guide provides an in-depth review of the foundational literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.
Chemical Properties and Mechanism of Action
This compound, with the chemical name hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a crystalline solid.[4][5] It is a potent inhibitor of PTEN's lipid phosphatase activity, with reported IC50 values in the nanomolar range.[6][7][8] The mechanism of inhibition has been characterized as noncompetitive, affecting both the Km and Vmax of PTEN.[9] This suggests that this compound does not compete with the substrate for the active site but rather binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[9] Its specificity for PTEN over other phosphatases like PTP-β and PTP-1B has been noted, highlighting its value as a selective research tool.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the foundational literature for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PTEN) | 35 nM | In vitro lipid phosphatase assay with recombinant PTEN. | [1][6][8] |
| IC50 (PTEN) | 46 ± 10 nM | In vitro assay. | [7][10][11] |
| Kic (inhibition constant, competitive) | 27 ± 6 nM | Noncompetitive inhibition model using recombinant PTEN. | [7][9] |
| Kiu (inhibition constant, uncompetitive) | 45 ± 11 nM | Noncompetitive inhibition model using recombinant PTEN. | [7][9] |
| Saturation Concentration (Akt phosphorylation) | 75 nM | In NIH 3T3 and L1 fibroblasts. | [6] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence. | Dose-dependent. | [1][4][8] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B. | Dose-dependent. | [1][4][8] |
| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation. | Not applicable. | [1][4][8] |
| Adipocytes | Enhanced glucose uptake. | Not specified. | [1][8] |
| Fibroblasts | Accelerated wound healing. | Not specified. | [1][8] |
Table 2: In Vitro Cellular Effects of this compound
| Animal Model | Administration | Dosage | Effect | Reference |
| Nude mice with Hep3B xenografts | Intraperitoneal (i.p.) | Not specified | Significant inhibition of tumor growth. | [1][4][8] |
| C57BL6 mice (cardiac arrest model) | Intraperitoneal (i.p.) | 10 µg/kg | Increased survival, LVPmax, and dP/dt max; increased lactate clearance; decreased plasma glucose. | [1][8] |
| Mice with MDA PCa-2b xenografts | Not specified | Not specified | Significant tumor growth suppression and increased survival. | [6] |
| Mice (ischemia-reperfusion model) | Intraperitoneal (i.p.) | 10 µg/kg | Decreased myocardial infarct size. | [5][7] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
PTEN Inhibition Assay (In Vitro)
This protocol is based on the malachite green assay for phosphate detection.[8]
-
Enzyme Preparation : Recombinant PTEN is purified and diluted to a suitable concentration in the assay buffer.
-
Inhibitor Pre-incubation : PTEN is pre-incubated with varying concentrations of this compound (dissolved in DMSO and further diluted) for 10 minutes at room temperature.[8]
-
Reaction Initiation : The phosphatase reaction is initiated by adding the substrate, such as phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Phosphate Detection : The reaction is stopped, and the amount of free phosphate released is quantified using a malachite green-based colorimetric detection method.
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CCK-8)
This protocol describes a colorimetric assay to assess cell viability.[1][6]
-
Cell Seeding : Cells (e.g., Hep3B, PLC/PRF/5, SNU475) are seeded in 96-well plates at a density of 3x10^3 cells per well and cultured.[1]
-
Compound Treatment : Cells are treated with varying concentrations of this compound for 72 hours.[1]
-
CCK-8 Reagent Addition : Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement : The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect changes in protein phosphorylation.[4]
-
Cell Lysis : Cells treated with this compound are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., Akt, mTOR, ERK1/2).[4]
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
-
Analysis : The band intensities are quantified and normalized to a loading control like β-actin.[4]
In Vivo Tumor Xenograft Model
This protocol outlines the assessment of anti-tumor activity in an animal model.[4]
-
Cell Implantation : Human cancer cells (e.g., Hep3B) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Compound Administration : Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[1]
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or senescence markers like β-galactosidase).[6]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PTEN, leading to Akt activation.
Experimental Workflow for In Vitro PTEN Inhibition Assay
Caption: Workflow for determining the IC50 of VO-Ohpic against PTEN.
Logical Relationship of VO-Ohpic Effects in Cancer Cells
Caption: Differential effects of VO-Ohpic based on cellular PTEN status.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
The Molecular Target of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3] This technical guide provides an in-depth overview of the molecular interactions, inhibitory kinetics, and cellular consequences of this compound's engagement with its target. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, metabolic diseases, and neurodegenerative disorders where PTEN plays a critical role.
Core Molecular Target: PTEN
The primary molecular target of this compound is the dual-specificity phosphatase, PTEN.[1][2][3] PTEN is a crucial tumor suppressor that functions by dephosphorylating the 3' position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] By inhibiting PTEN, this compound effectively increases cellular levels of PIP3, leading to the activation of downstream signaling cascades.[3][6]
The interaction of this compound with PTEN is characterized as reversible and noncompetitive.[5] This indicates that the inhibitor does not compete with the substrate for the active site but rather binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.[5][7] This is supported by kinetic studies demonstrating that this compound affects both the Km and Vmax of PTEN.[5]
Quantitative Inhibitory Data
The potency of this compound against PTEN has been quantified in multiple studies. The following tables summarize the key inhibitory constants.
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 | 46 ± 10 | PIP3-based assay | [1] |
| IC50 | 35 ± 2 | PIP3-based assay | [1][3] |
| Kic | 27 ± 6 | OMFP-based assay | [1][5] |
| Kiu | 45 ± 11 | OMFP-based assay | [1][5] |
Table 1: In Vitro Inhibitory Activity of this compound against PTEN
Signaling Pathway Modulation
Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway. This has been demonstrated through the increased phosphorylation of key downstream effectors such as Akt and mTOR.[1][4] The functional consequences of this pathway activation include enhanced glucose uptake, promotion of cell survival, and in some contexts, induction of cellular senescence.[3][4]
Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on PTEN and the subsequent activation of the PI3K/Akt/mTOR cascade.
Experimental Protocols
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is adapted from methodologies used to determine the IC50 of this compound.[5]
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Substrate: Phosphatidylinositol 3,4,5-triphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP)
-
Malachite Green Reagent (for PIP3 assay)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (PIP3 or OMFP).
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction. For the PIP3 assay, add the Malachite Green reagent to detect the released phosphate. For the OMFP assay, measure the fluorescence.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Figure 2: A generalized workflow for an in vitro PTEN inhibition assay.
Western Blot Analysis of Akt Phosphorylation
This protocol is based on studies assessing the cellular effects of this compound.[1][4]
Materials:
-
Cell line of interest (e.g., NIH 3T3, L1 fibroblasts)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
In Vivo Applications
This compound has been utilized in various in vivo models to study the effects of PTEN inhibition. For instance, in mouse models, intraperitoneal injection of VO-Ohpic has been shown to inhibit tumor growth and protect against ischemia-reperfusion injury.[2]
| Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Mice (cardiac ischemia-reperfusion) | 10 µg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size | [1][2] |
| Mice (tumor xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth | [3][4] |
Table 2: Examples of In Vivo Studies with this compound
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for investigating the cellular functions of PTEN and for preclinical studies in various disease models. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting this critical enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
Physical characteristics and appearance of VO-Ohpic trihydrate solid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document details its appearance, structural properties, and solubility, and provides relevant experimental protocols for its characterization and use in research.
Physical Characteristics and Appearance
This compound is a crystalline solid. Its appearance is consistently reported as a light green to green powder. The compound is valued for its high purity in research applications.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Crystalline solid | [1] |
| Color | Light green to green | MedchemExpress |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [2] |
| Molecular Weight | 415.20 g/mol | [3] |
| Purity | ≥95% to >99% | [1] |
| CAS Number | 476310-60-8 | [1] |
Structural Information
While a single-crystal X-ray diffraction study for this compound specifically is not publicly available, data from closely related vanadyl-picolinate complexes provide insight into its likely molecular structure. Vanadium (IV) complexes with substituted picolinate ligands often exhibit distorted octahedral or square-pyramidal geometries. The structure of VO-Ohpic consists of a central vanadyl (VO²⁺) core coordinated to two hydroxypicolinate (Ohpic) ligands.
Note: The crystallographic data presented below is for an analogous vanadyl complex with methyl-substituted 8-hydroxyquinolines, which shares structural similarities with the picolinate ligands in VO-Ohpic. This data is provided to give a representative example of the crystallographic parameters for this class of compounds.
Table 2: Representative Crystallographic Data for a Related Vanadyl Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.8525 |
| b (Å) | 23.6271 |
| c (Å) | 9.0904 |
| β (°) | 97.87 |
| Volume (ų) | 2094.8 |
| Z | 4 |
Solubility
The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. It is generally insoluble in water but shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 3: Solubility Data for this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4] |
| DMSO | ≥ 50 mg/mL (120.42 mM) | MedchemExpress |
| Ethanol | Partially soluble with sonication | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1 mg/mL (2.41 mM) | [4] |
Thermal Analysis
Experimental Protocols
Synthesis of VO-Ohpic
A previously reported procedure for the synthesis of [V(=O)(H₂O)(OHpic)₂] (VO-Ohpic) can be followed.[5] This typically involves the reaction of a vanadium salt with hydroxypicolinic acid in an aqueous solution.
Solubility Determination (Shake-Flask Method)
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
-
Add an excess amount of this compound solid to a known volume of the solvent in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and filtration through a 0.22 µm filter.
-
Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
PTEN Inhibition Assay
The inhibitory activity of this compound against PTEN can be determined using a phosphatase assay with a fluorogenic substrate like 3-O-methylfluorescein phosphate (OMFP).[5]
-
Recombinantly express and purify PTEN protein.
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate varying concentrations of this compound with a fixed concentration of PTEN in an appropriate assay buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT) for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the OMFP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
PTEN Signaling Pathway
The following diagram illustrates the canonical PTEN/PI3K/Akt signaling pathway, which is negatively regulated by PTEN. This compound inhibits PTEN, leading to the activation of this pathway.
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PTEN Inhibition Assay
The following diagram outlines the key steps in determining the IC₅₀ of this compound against PTEN.
Caption: Workflow for determining the PTEN inhibitory activity of this compound.
References
The Discovery and Characterization of VO-Ohpic Trihydrate: A Potent and Reversible PTEN Inhibitor
This technical guide provides an in-depth overview of the key research surrounding the discovery, synthesis, and biological characterization of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the PI3K/Akt/mTOR signaling pathway.
Introduction
This compound, a vanadium-based complex, has emerged as a significant tool in cancer and metabolic disease research due to its potent and reversible inhibition of PTEN.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is frequently dysregulated in various human cancers.[3] By inhibiting PTEN's lipid phosphatase activity, this compound effectively increases cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt and its downstream effectors.[4] This guide summarizes the foundational research that first identified and characterized this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Inhibition Constants | Substrate Used | Reference |
| PTEN | 35 ± 2 | - | PIP3 | [Rosivatz E, et al. 2006] |
| PTEN | 46 ± 10 | Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM | OMFP | [Mak LH, et al. 2010] |
| SopB | 588 | - | Not Specified | [BOC Sciences] |
| MTM | 4030 | - | Not Specified | [BOC Sciences] |
| PTPβ | 57500 | - | Not Specified | [BOC Sciences] |
| SAC | >10000 | - | Not Specified | [BOC Sciences] |
Table 2: In Vivo Experimental Parameters and Outcomes
| Animal Model | Compound Administration | Dosage | Key Outcomes | Reference |
| Nude mice with Hep3B xenografts | Intraperitoneal (i.p.) | 10 mg/kg | Significant inhibition of tumor growth | [Selleck Chemicals] |
| C57BL6 mice (cardiac arrest model) | Intraperitoneal (i.p.) | Not Specified | Increased survival, increased LVPmax and dP/dt max, increased lactate clearance, decreased plasma glucose | [Sellele_chem] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Synthesis of this compound
The synthesis of this compound is based on the complexation of a vanadyl salt with hydroxypicolinic acid. The following protocol is adapted from the seminal work by Rosivatz et al. (2006).
Materials:
-
Vanadyl sulfate (VOSO₄)
-
3-Hydroxypicolinic acid
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water, deionized
Procedure:
-
Dissolve 1 equivalent of vanadyl sulfate in a minimal amount of deionized water.
-
In a separate flask, dissolve 2 equivalents of 3-hydroxypicolinic acid in methanol.
-
Slowly add the vanadyl sulfate solution to the 3-hydroxypicolinic acid solution with constant stirring.
-
Adjust the pH of the reaction mixture to approximately 7.0 using a solution of sodium hydroxide.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the precipitate with cold methanol and then with diethyl ether.
-
The solid is then air-dried to yield VO-Ohpic. The trihydrate form is typically obtained upon crystallization from aqueous solutions.
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol for determining the in vitro inhibitory activity of this compound against PTEN is based on the method described by Mak et al. (2010), using the artificial phosphatase substrate 3-O-methylfluorescein phosphate (OMFP).
Materials:
-
Recombinant human PTEN
-
This compound stock solution (in DMSO)
-
3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 0.01% Triton X-100
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Add 80 µL of recombinant PTEN (final concentration ~5 nM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of OMFP (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every minute for 30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates following treatment with this compound, a key indicator of PTEN inhibition in a cellular context.
Materials:
-
Cell line of interest (e.g., NIH 3T3 or a cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., beta-actin) to ensure equal protein loading.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal approaches to target cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of VO-Ohpic Trihydrate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of VO-Ohpic trihydrate, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology, cardiology, and metabolic diseases.
Introduction
This compound is a small molecule inhibitor of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[1] By inhibiting PTEN, this compound effectively activates Akt and its downstream targets, making it a valuable tool for studying the roles of this pathway in various physiological and pathological processes.[2] In vivo studies have demonstrated its potential in cancer therapy, cardioprotection, and metabolic regulation.[2][3][4] This document outlines established protocols for its use in mice, summarizes key quantitative findings, and visualizes the experimental workflow and underlying signaling mechanisms.
Data Presentation
The following tables summarize the quantitative data from various in vivo studies using this compound in mice.
Table 1: Effects of this compound on Tumor Growth in a Hep3B Xenograft Model [3]
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) | Body Weight | p-AKT Levels | p-ERK1/2 Levels | Ki-67 Expression |
| Vehicle Control | - | Intraperitoneal (i.p.) | Larger | Stable | Baseline | Baseline | High |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Significantly Reduced | Stable | Increased | Increased | Lower |
Table 2: Cardioprotective Effects of this compound in a Doxorubicin-Induced Cardiomyopathy Model [4]
| Treatment Group | Dosage | Administration Route | LVIDd (mm) | LVIDs (mm) | FS (%) | EF (%) | Apoptosis | Fibrosis |
| Doxorubicin | - | Intraperitoneal (i.p.) | Increased | Increased | Decreased | Decreased | Increased | Increased |
| Doxorubicin + this compound | 30 µg/kg | Intraperitoneal (i.p.) | Significantly Lower | Significantly Lower | Significantly Increased | Significantly Increased | Reduced | Reduced |
Table 3: Neuroprotective Effects of this compound in a Myocardial Ischemia-Reperfusion Injury Model [5][6]
| Treatment Group | Dosage | Administration Route | Myocardial Infarct Size (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 56 ± 5 |
| This compound | 10 µg/kg | Intraperitoneal (i.p.) | 25 ± 6 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Ethanol (25%)
-
Sterile, pyrogen-free vials and syringes
Protocol 1: Vehicle for Low-Dose Administration (e.g., 10-30 µg/kg) [5]
This vehicle formulation is suitable for achieving low concentrations of this compound in a solution that is well-tolerated by mice.
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume and concentration.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial, typically to a final concentration of 40%.
-
Add Tween-80 to the vial, typically to a final concentration of 5%.
-
Add saline to the vial to reach the final desired volume, typically to a final concentration of 45%.
-
Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
Prepare the working solution fresh on the day of use.[5]
Protocol 2: Vehicle for High-Dose Administration (e.g., 10 mg/kg) [3]
This vehicle formulation has been used for higher concentrations of this compound, particularly in cancer xenograft models.
-
Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare a 25% ethanol solution in sterile water or saline.
-
On the day of injection, dilute the DMSO stock solution with the 25% ethanol solution to the final desired concentration.
-
Vortex the solution thoroughly before administration.
In Vivo Administration Protocols
Protocol 3: Administration for Ischemia-Reperfusion Injury Model [5][6]
-
Animal Model: Male C57BL/6 mice are commonly used.[6]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., pentobarbital at 70 mg/kg).[6]
-
This compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound (10 µg/kg) or vehicle control 30 minutes prior to the induction of ischemia.[5][6]
-
Ischemia-Reperfusion Procedure: Induce myocardial ischemia by occluding the left coronary artery for a defined period (e.g., 30 minutes), followed by reperfusion (e.g., 120 minutes).[5]
-
Endpoint Analysis: At the end of the reperfusion period, euthanize the animals and harvest the hearts for analysis of infarct size and other relevant parameters.[5]
Protocol 4: Administration for Cancer Xenograft Model [3]
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., Hep3B) into the flank of the mice.
-
Treatment Initiation: Once tumors are palpable, randomize the mice into treatment and control groups.
-
This compound Administration: Administer daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) or vehicle control for the duration of the study (e.g., 6 days/week).[3]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).[3]
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for downstream analyses such as Western blotting and immunohistochemistry.[3]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general experimental workflow for its in vivo administration.
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Preparation of VO-Ohpic Trihydrate Stock Solution in DMSO
Introduction
VO-Ohpic trihydrate is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] With an IC50 value in the low nanomolar range (35-46 nM), it is a valuable tool for studying the PTEN signaling pathway, which plays a crucial role in cell growth, proliferation, and apoptosis.[1][2][3] Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro and in vivo studies due to its high solubilizing capacity.[1][2][3][5] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
Key Compound Properties
This compound is a crystalline solid that is soluble in DMSO but insoluble in water and ethanol.[1][6] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [5] |
| Molecular Weight | 415.20 g/mol | [4][5] |
| CAS Number | 476310-60-8 | [2][5] |
| IC50 (PTEN) | 35 - 46 nM | [1][3] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 120.42 mM) | [3][5] |
| Solubility in Water | Insoluble | [1][3][5] |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | [2][4][7] |
| Storage of Powder | -20°C for up to 3 years | [3][5] |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months | [3][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber or double nitrile gloves)[8]
Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 415.20 g/mol x 1000 mg/g = 4.152 mg
-
-
-
Weighing the compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.152 mg of this compound powder into the tared tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Ensuring complete dissolution:
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If any solid particles remain, the following steps can be taken:
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.[3][10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5]
-
Safety Precautions
-
This compound is harmful if swallowed and may cause skin and eye irritation.[11]
-
DMSO can readily penetrate the skin and may carry other dissolved substances with it.[8][12]
-
Always handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][11]
-
Avoid inhalation of the powder and contact with skin and eyes.[11]
-
In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes.[11]
Visualizations
Caption: Workflow for the preparation of this compound stock solution in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. quora.com [quora.com]
Application Notes and Protocols for VO-Ohpic Trihydrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), in cell culture experiments.
Introduction
This compound is a vanadium-based small molecule that acts as a reversible and potent inhibitor of PTEN's lipid phosphatase activity.[1] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of downstream effectors such as Akt and FoxO3a.[1][3] This makes this compound a valuable tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt pathway and for investigating its potential as a therapeutic target in various diseases, including cancer and diabetes.[1][4]
Product Information
| Property | Value |
| Chemical Name | hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate |
| Synonyms | VO-OHpic, Trihydrate |
| Molecular Weight | 415.20 g/mol (trihydrate) |
| CAS Number | 476310-60-8 |
| Appearance | Solid powder |
| Purity | >98% |
| IC50 | 35-46 nM for PTEN |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its activity.
| Parameter | Recommendation |
| Solvent | Soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 50 mg/mL (120.42 mM).[5] It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[3] |
| Stock Solution | Prepare a high-concentration stock solution in DMSO (e.g., 10-25 mM).[6] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
| Storage | Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[5][6] Stock solutions at -20°C are stable for at least one month, and for up to six months at -80°C.[5] |
| Working Dilution | Dilute the DMSO stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental questions.
Cell Viability and Proliferation Assay (BrdU Incorporation)
This protocol is based on studies investigating the effect of this compound on the proliferation of hepatocellular carcinoma cells.[3]
Materials:
-
Cells of interest (e.g., Hep3B, PLC/PRF/5)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate for the detection enzyme
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range to test is 0-5 µM.[3] Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the cells for a desired period, for example, 72 hours.[3]
-
Twenty-four hours before the end of the incubation period, add BrdU labeling reagent to each well according to the manufacturer's instructions.
-
At the end of the incubation, remove the labeling medium and proceed with the fixation, denaturation, antibody incubation, and substrate addition steps as per the manufacturer's protocol for the BrdU assay kit.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key proteins downstream of PTEN.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 500 nM) or vehicle (DMSO) for the specified time (e.g., 72 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, which should be normalized to a loading control like β-actin.
Data Presentation
The following tables summarize typical experimental parameters and results reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | PTEN Status | Assay | Concentration Range | Incubation Time | Observed Effect |
| Hep3B | Low Expression | Cell Viability | 0 - 5 µM | 72 hours | Inhibition of cell viability, proliferation, and colony formation; induction of senescence-associated β-galactosidase activity.[3][4] |
| PLC/PRF/5 | High Expression | Cell Viability | 0 - 5 µM | 72 hours | Lesser inhibition of cell viability compared to Hep3B.[3][4] |
| SNU475 | PTEN-negative | Cell Viability | 0 - 5 µM | 72 hours | No significant effect on cell viability.[3][4] |
| NIH 3T3, L1 fibroblasts | Not specified | Akt Phosphorylation | Up to 75 nM | Not specified | Dose-dependent increase in Akt phosphorylation at Ser473 and Thr308, saturating at 75 nM.[6] |
Signaling Pathways and Workflows
PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the PTEN/PI3K/Akt signaling pathway.
Caption: Mechanism of this compound as a PTEN inhibitor.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the effects of this compound in cell culture.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VO-Ohpic Trihydrate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in cancer cell line research. Detailed protocols for key experiments are provided to guide researchers in their study of this compound.
This compound has emerged as a valuable tool for investigating the role of the PTEN/PI3K/Akt signaling pathway in cancer. It has demonstrated significant effects on cell viability, proliferation, and senescence in various cancer models, particularly in hepatocellular carcinoma and ovarian cancer.
Mechanism of Action
This compound is a highly potent, cell-permeable inhibitor of PTEN with an IC50 in the low nanomolar range.[1][2] PTEN is a crucial tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN's lipid phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream signaling cascades, primarily the Akt pathway, which is involved in cell survival, growth, and proliferation.[1][2][3] Interestingly, in certain cancer cells with low PTEN expression, inhibition by VO-Ohpic can paradoxically lead to cell growth inhibition and senescence.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | PTEN Expression | Effect of this compound (Concentration) | Outcome | Reference |
| Hep3B | Low | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence (0-5 µM) | Significant inhibition of tumor growth | [1][4] |
| PLC/PRF/5 | High | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B (0-5 µM) | Moderate response | [1][4] |
| SNU475 | Negative | No effect on cell viability, proliferation, or colony formation | No response | [1][4] |
Table 2: IC50 Values of this compound
| Target | IC50 Value | Assay Condition | Reference |
| PTEN | 35 nM | In vitro lipid phosphatase activity assay using PIP3 substrate | [1][2][3][5] |
| PTEN | 46 ± 10 nM | In vitro assay | [2][6] |
Signaling Pathway
The primary signaling pathway affected by this compound is the PTEN/PI3K/Akt pathway. Inhibition of PTEN by VO-Ohpic leads to the activation of Akt and its downstream targets.
References
Application Notes and Protocols for VO-Ohpic Trihydrate in Cardiac Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), in the study of cardiac hypertrophy. The protocols outlined below are based on established research methodologies and are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in mitigating cardiac hypertrophy and associated pathologies.
Introduction
Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in cardiac structure and function. Pathological hypertrophy can lead to heart failure. The PI3K/AKT signaling pathway is a crucial regulator of cell growth and survival, and its negative regulator, PTEN, is a key therapeutic target.[1] this compound has emerged as a valuable tool for studying the role of PTEN in cardiac physiology and pathology. By inhibiting PTEN, this compound activates the pro-survival AKT signaling pathway, offering a potential therapeutic strategy to combat cardiac hypertrophy and remodeling.[2][3]
Mechanism of Action
This compound is a noncompetitive inhibitor of PTEN, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[4] This inhibition is reversible.[4] In the context of cardiac hypertrophy, the primary mechanism of action involves the inhibition of PTEN's lipid phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling cascades, most notably the PI3K/AKT pathway.[1] Activation of AKT promotes cardiomyocyte survival and can attenuate the hypertrophic response.[2][3][5]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Model System | Reference |
| IC50 for PTEN Inhibition | 35 nM | In vitro (PIP3-based assay) | [4][6] |
| 46 ± 10 nM | In vitro (OMFP-based assay) | [4] | |
| Inhibition Constants | Kic: 27 ± 6 nM | In vitro | [4] |
| Kiu: 45 ± 11 nM | In vitro | [4] | |
| Effect on Cardiomyocyte Area | Significantly smaller size in VO-administered hearts compared with Doxorubicin-treated hearts (P < 0.05) | In vivo (Doxorubicin-induced cardiomyopathy model) | [2] |
| Effect on Protein Expression | Significant increase in p-AKT expression in Doxo + VO-treated group (P < 0.05) | In vivo (Doxorubicin-induced cardiomyopathy model) | [2] |
| Reduction of phosphorylated PTEN in Doxo + VO-treated group | In vivo (Doxorubicin-induced cardiomyopathy model) | [2] |
Signaling Pathway
The signaling pathway modulated by this compound in the context of cardiac hypertrophy is depicted below. Inhibition of PTEN by this compound leads to the activation of the PI3K/AKT pathway, which in turn can inhibit downstream effectors associated with apoptosis and promote cell survival.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
In Vivo Model: Doxorubicin-Induced Cardiomyopathy
This protocol describes the use of this compound in a mouse model of doxorubicin (Doxo)-induced cardiomyopathy to assess its effect on cardiac hypertrophy and function.[2][3]
Materials:
-
Male C57BL/6 mice
-
Doxorubicin hydrochloride
-
This compound
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system
-
Histology reagents (formalin, paraffin, hematoxylin, and eosin)
-
Western blot reagents
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Divide mice into four groups: Control, Doxo, Doxo + VO, and VO.
-
Drug Administration:
-
Doxo Group: Administer Doxorubicin (cumulative dose, e.g., 20 mg/kg) via intraperitoneal (i.p.) injection in divided doses over a period of time (e.g., weekly for 4 weeks).
-
Doxo + VO Group: Administer this compound (e.g., 10 mg/kg, i.p.) prior to each Doxorubicin injection.[6]
-
VO Group: Administer only this compound.
-
Control Group: Administer saline.
-
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study (e.g., day 56) to assess cardiac function (e.g., ejection fraction, fractional shortening).[2]
-
Tissue Collection: At the end of the study, euthanize the mice and collect the hearts.
-
Histological Analysis:
-
Fix a portion of the heart in 10% formalin and embed in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.
-
Quantify cardiomyocyte cross-sectional area using imaging software.
-
-
Western Blot Analysis:
-
Homogenize a portion of the heart tissue to extract proteins.
-
Perform Western blotting to analyze the expression levels of key proteins in the PTEN/AKT pathway (e.g., p-PTEN, PTEN, p-AKT, AKT).[2]
-
Caption: Experimental workflow for in vivo studies.
In Vitro Model: Isolated Cardiomyocytes
This protocol outlines the use of this compound in cultured cardiac myocytes to investigate its direct effects on cell survival and signaling.[5]
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or isolated adult cardiomyocytes
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Hypertrophic agonist (e.g., Angiotensin II, Phenylephrine)
-
Reagents for immunofluorescence staining
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining)
-
Flow cytometer
Procedure:
-
Cell Culture: Isolate and culture cardiomyocytes according to standard protocols.
-
Induction of Hypertrophy: After 24-48 hours of plating, induce hypertrophy by treating the cells with a hypertrophic agonist.
-
VO-Ohpic Treatment: Co-treat a subset of cells with the hypertrophic agonist and varying concentrations of this compound (e.g., 100 nM - 1 µM). Include appropriate vehicle controls.[1]
-
Assessment of Hypertrophy:
-
After 24-48 hours of treatment, fix the cells.
-
Perform immunofluorescence staining for a cardiomyocyte marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI).
-
Measure cell surface area using imaging software to quantify hypertrophy.
-
-
Apoptosis Assay:
-
Treat cells as described above.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.[5]
-
-
Signaling Pathway Analysis:
-
Lyse the cells at different time points after treatment.
-
Perform Western blotting to analyze the phosphorylation status of AKT and other downstream targets.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the PTEN/AKT signaling pathway in cardiac hypertrophy. The protocols provided here offer a framework for both in vivo and in vitro studies. Researchers can adapt these methodologies to their specific experimental questions to further elucidate the therapeutic potential of PTEN inhibition in heart disease.
References
- 1. Role of PTEN-less in cardiac injury, hypertrophy and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN signaling inhibitor VO-OHpic improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Standard kinase assay protocol using VO-Ohpic trihydrate
Application Notes and Protocols
Topic: Standard Phosphatase Assay Protocol using VO-Ohpic Trihydrate for the Inhibition of PTEN
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog deleted on chromosome 10 (PTEN).[1][2] It is crucial to note that PTEN is a phosphatase, a class of enzymes that removes phosphate groups, and not a kinase, which adds phosphate groups. PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a critical negative regulator of the PI3K/Akt signaling pathway.[3][4][5] This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][5] Loss of PTEN function is a common event in many human cancers, making it an important therapeutic target.[3][4][5]
This compound has been characterized as a reversible and noncompetitive inhibitor of PTEN.[6] These application notes provide a comprehensive overview and a detailed protocol for an in vitro PTEN phosphatase assay using this compound.
Data Presentation
The inhibitory activity of this compound against PTEN has been quantified using various assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Cell-free assay with PIP3 substrate | [1] |
| IC50 | 46 ± 10 nM | Assay with OMFP substrate | [6][7] |
| Kic (inhibition constant, competitive) | 27 ± 6 nM | Noncompetitive inhibition model | [6][7] |
| Kiu (inhibition constant, uncompetitive) | 45 ± 11 nM | Noncompetitive inhibition model | [6][7] |
Signaling Pathway
The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the effect of its inhibition by this compound. PTEN counteracts the activity of PI3K by dephosphorylating PIP3 to PIP2. Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the subsequent activation of Akt and its downstream effectors, which promote cell survival and proliferation.
Caption: PTEN signaling pathway and inhibition by this compound.
Experimental Protocols
This section details a standard in vitro PTEN phosphatase assay protocol using a malachite green-based method to detect the release of inorganic phosphate from the PIP3 substrate. This colorimetric assay is robust and suitable for determining the inhibitory potential of compounds like this compound.[8][9][10]
Materials and Reagents
-
Recombinant human PTEN protein
-
This compound
-
PIP3 (diC16 sodium salt)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 2 mM DTT
-
DMSO (Dimethyl sulfoxide)
-
Malachite Green Reagent (see preparation below)
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 650 nm
Reagent Preparation
-
Recombinant PTEN: Prepare a stock solution of PTEN in a suitable buffer (e.g., containing glycerol for stability) and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
This compound: Prepare a 100 µM stock solution in 100% DMSO.[6] Further dilutions should be made in Assay Buffer containing 1% DMSO to achieve the desired final concentrations for the inhibition curve.[6]
-
PIP3 Substrate: Dissolve the PIP3 sodium salt in distilled water to a final concentration of 1 mM.[6] Further dilute with water to the desired working concentration. The final concentration in the assay is typically around the Km value (approximately 30 µM).[6]
-
Malachite Green Reagent: Prepare by mixing 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.[6] This reagent is light-sensitive and should be prepared fresh or stored protected from light. Commercially available kits are also an option.[8][9]
-
Phosphate Standard: Prepare a standard curve using a stock solution of potassium phosphate (KH2PO4) to quantify the amount of phosphate released.
Experimental Workflow Diagram
The following diagram outlines the key steps of the PTEN phosphatase assay.
Caption: Workflow for the in vitro PTEN phosphatase assay.
Assay Procedure
-
Pre-incubation with Inhibitor:
-
In a 96-well plate, add the appropriate volumes of Assay Buffer, this compound at various concentrations (or DMSO for the control), and diluted recombinant PTEN enzyme.
-
The final volume for this pre-incubation step should be kept consistent (e.g., 50 µL).
-
Include a "no enzyme" control to measure the background absorbance.
-
Gently mix the contents and pre-incubate the plate for 10 minutes at room temperature.[6] This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the phosphatase reaction by adding the PIP3 substrate solution to each well.
-
The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 20 minutes.[6] The incubation time may need to be optimized to ensure that the reaction remains in the linear range (typically <20% substrate consumption).
-
-
Stopping the Reaction and Color Development:
-
Data Acquisition:
-
Measure the absorbance of each well at 650 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
-
Calculate Percent Inhibition: Determine the percentage of PTEN inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of Inhibitor Well / Absorbance of Control Well))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the function and regulation of the PTEN phosphatase. The provided protocol for a malachite green-based assay offers a reliable method for characterizing the inhibitory activity of this compound and can be adapted for screening other potential PTEN inhibitors. Proper understanding of the PTEN signaling pathway and the mechanism of its inhibition is crucial for designing experiments in cancer research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]
- 4. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of PTEN Inhibition by VO-Ohpic Trihydrate using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of Phosphatase and Tensin Homolog (PTEN) by the small molecule inhibitor, VO-Ohpic trihydrate. This protocol is intended for researchers, scientists, and professionals in drug development investigating the PTEN signaling pathway.
Introduction
PTEN is a critical tumor suppressor protein that functions as a phosphatase, negatively regulating the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Inhibition of PTEN leads to the activation of this pathway. This compound is a potent and specific inhibitor of PTEN with an IC50 in the nanomolar range.[2][3] This document outlines a comprehensive Western blot protocol to observe the effects of this compound on PTEN activity by monitoring the phosphorylation status of its downstream target, Akt.
Signaling Pathway of PTEN Inhibition by this compound
Caption: PTEN inhibition by this compound leads to increased PIP3 levels and subsequent activation of Akt.
Experimental Workflow
Caption: Overview of the Western blot experimental workflow.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | ||
| Concentration Range | 0.1 - 10 µM[4] | Optimal concentration should be determined empirically for the specific cell line. |
| Incubation Time | 24 - 72 hours[2] | Time-course experiments are recommended. |
| Protein Quantification (BCA Assay) | ||
| BSA Standard Range | 0 - 2 mg/mL[5] | Prepare a fresh standard curve for each assay. |
| Wavelength for Absorbance | 562 nm[5][6][7] | |
| SDS-PAGE | ||
| Protein Loading Amount | 15 - 50 µg per lane[8][9] | Equal loading is critical for comparative analysis. |
| Acrylamide Percentage | 10-12% | Optimal percentage may vary depending on the molecular weight of the target proteins. |
| Immunoblotting | ||
| Primary Antibody (PTEN) Dilution | 1:1000 - 1:10000[10] | Refer to the manufacturer's datasheet for specific recommendations. |
| Primary Antibody (p-Akt) Dilution | Varies by manufacturer | Consult the antibody datasheet for optimal dilution. |
| Primary Antibody (Total Akt) Dilution | Varies by manufacturer | Used as a loading control for p-Akt. |
| Primary Antibody (Loading Control) Dilution | Varies by manufacturer | e.g., β-actin, GAPDH. |
| Secondary Antibody Dilution | 1:2000 - 1:10000[11] | Dependent on the primary antibody and detection system. |
| Blocking Solution | 5% non-fat dry milk or BSA in TBST[12] | BSA is recommended for phospho-antibodies. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture your cells of interest to approximately 70-80% confluency in appropriate cell culture dishes.
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2]
-
Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9][13]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[8][9]
-
For adherent cells, use a cell scraper to scrape the cells off the dish in the lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[9][14]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[13]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[9][13]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Quantification (BCA Assay)
-
Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL) in the same lysis buffer as your samples.[5]
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[6][7]
-
In a 96-well microplate, add a small volume (e.g., 10-25 µL) of each standard and your unknown protein samples in duplicate or triplicate.[5][7]
-
Add the BCA working reagent to each well (e.g., 200 µL).[6][7]
-
Measure the absorbance at 562 nm using a microplate reader.[6][7]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Determine the protein concentration of your samples using the equation of the line from the standard curve.[6]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Based on the protein concentrations determined, calculate the volume of each lysate needed to obtain equal amounts of protein (e.g., 30 µg).
-
Prepare the protein samples by adding 4x or 6x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[15]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (10-12%).[12]
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[12]
Protein Transfer (Western Blot)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[16][17]
-
Ensure the membrane is activated (e.g., with methanol for PVDF) before transfer.[17]
-
Perform the transfer according to the manufacturer's instructions for your specific transfer apparatus.
Immunoblotting
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-PTEN, anti-phospho-Akt, anti-total-Akt, or a loading control antibody like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
Detection and Analysis
-
Prepare the chemiluminescent substrate (ECL) by mixing the reagents according to the manufacturer's protocol.[9]
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[15]
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Analyze the resulting bands. A decrease in the PTEN band intensity and an increase in the phospho-Akt band intensity (relative to total Akt and the loading control) with increasing concentrations of this compound would indicate successful inhibition of PTEN.
Logical Relationship of PTEN Inhibition and Western Blot Readout
Caption: The logical flow from inhibitor treatment to the expected Western blot result.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. PTEN antibody (22034-1-AP) | Proteintech [ptglab.com]
- 11. biocompare.com [biocompare.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Lyse cellulaire et extraction protéique pour le western blotting [sigmaaldrich.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 17. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Inducing Cellular Senescence with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective cell-permeable inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] Its ability to specifically inhibit PTEN’s lipid phosphatase activity makes it a valuable research tool for studying the downstream signaling pathways and cellular processes regulated by PTEN. One of the key applications of this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest implicated in both tumor suppression and aging. These application notes provide a comprehensive overview of the mechanism of action, detailed experimental protocols, and quantitative data for using this compound to induce cellular senescence in a research setting.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PTEN. PTEN is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively shuts down this pro-survival and pro-proliferative pathway.
Inhibition of PTEN by this compound leads to the accumulation of PIP3 at the plasma membrane. This, in turn, recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates and activates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR). The sustained hyperactivation of the PI3K/AKT/mTOR pathway is a potent trigger for cellular senescence, a process termed PTEN-loss-induced cellular senescence (PICS). This induction of senescence is a critical mechanism for tumor suppression in the context of PTEN deficiency.[5]
Caption: Signaling pathway of this compound-induced cellular senescence.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed outcomes of this compound treatment in various cell lines. This data can serve as a starting point for designing experiments.
| Cell Line | This compound Concentration | Treatment Duration | Key Results & Observations | Reference |
| Pten+/- Mouse Embryonic Fibroblasts (MEFs) | 500 nM | Not specified | Clear induction of senescence. | [6] |
| Hep3B (human hepatocellular carcinoma, low PTEN) | 250 nM - 1 µM | 5 days (replenished every 72h) | Dose-dependent increase in SA-β-Gal positive cells (~20% at 250 nM, ~40% at 500 nM, ~60% at 1 µM). | [5] |
| PLC/PRF/5 (human hepatocellular carcinoma, high PTEN) | 250 nM - 1 µM | 5 days (replenished every 72h) | Minor induction of senescence at higher concentrations. | [5] |
| NIH 3T3 and L1 fibroblasts | Up to 75 nM | Not specified | Dose-dependent increase in Akt phosphorylation, reaching saturation at 75 nM. | [2] |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence in Cell Culture
This protocol describes a general procedure for inducing cellular senescence in adherent cell lines using this compound. The example provided is for Hep3B cells, which have low endogenous PTEN expression and are sensitive to PTEN inhibition.[5]
Materials:
-
This compound (MW: 415.20 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Adherent cell line of interest (e.g., Hep3B)
-
Sterile cell culture plates (e.g., 6-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells at a density that will allow for several days of treatment without reaching confluency. For a 6-well plate, a starting density of 5 x 10^4 cells per well is recommended for Hep3B cells. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of this compound. A vehicle control (DMSO alone) should be included at the same final concentration as in the treatment groups. For Hep3B cells, a concentration range of 250 nM to 1 µM is effective.[5]
-
Incubation and Medium Change: Incubate the cells for 5 days. It is recommended to replace the medium with fresh medium containing this compound every 72 hours to maintain the compound's activity.[5]
-
Assessment of Senescence: After the treatment period, cellular senescence can be assessed using various markers, most commonly Senescence-Associated β-Galactosidase (SA-β-Gal) staining (see Protocol 2). Other markers include the formation of senescence-associated heterochromatin foci (SAHF) and the expression of cell cycle inhibitors like p21 and p16.
Caption: Experimental workflow for inducing cellular senescence.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol details the staining procedure to detect SA-β-Gal activity, a widely used biomarker for senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining Solution (prepare fresh):
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) dissolved in N,N-dimethylformamide (DMF)
-
Procedure:
-
Wash: After the treatment period (from Protocol 1), aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash: Aspirate the Fixation Solution and wash the cells three times with PBS.
-
Staining: Add 1 mL of freshly prepared Staining Solution to each well. Ensure the cell monolayer is completely covered.
-
Incubation: Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect the plates from light.
-
Visualization and Quantification: Observe the cells under a bright-field microscope. Senescent cells will appear blue. To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view. Express the result as the percentage of SA-β-Gal positive cells.
Concluding Remarks
This compound is a powerful tool for inducing cellular senescence through the specific inhibition of PTEN. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies on cellular aging, tumor suppression, and the intricate signaling pathways governed by PTEN. As with any experimental system, it is recommended to optimize concentrations and treatment times for each specific cell line and experimental setup.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Analysis of Cellular Senescence in Culture and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of Epigenetic Reprogramming with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), for the in vitro reconstitution of epigenetic reprogramming. By inhibiting PTEN, this compound activates the PI3K/Akt signaling pathway, a critical regulator of cellular processes with known links to the epigenetic machinery, including DNA methylation and histone modifications. This document outlines the scientific basis for this application, provides detailed experimental protocols for cell treatment and subsequent epigenetic analysis, and presents relevant quantitative data from existing literature to guide experimental design.
Introduction
Epigenetic reprogramming, the process of erasing and re-establishing epigenetic marks, is fundamental to development, cellular differentiation, and pluripotency. The ability to control this process in vitro holds immense promise for regenerative medicine, disease modeling, and drug discovery. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has emerged as a key regulator of the epigenome.[1][2] Activation of this pathway can influence the activity of DNA methyltransferases (DNMTs) and histone-modifying enzymes, thereby altering gene expression patterns and cellular phenotypes.[1][2]
This compound is a potent, cell-permeable inhibitor of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[3] By inhibiting PTEN, this compound leads to the activation of Akt and its downstream effectors.[4] This targeted pharmacological intervention provides a powerful tool to investigate the role of PI3K/Akt signaling in epigenetic reprogramming and to potentially drive cell fate transitions in vitro.
Scientific Rationale
The central hypothesis is that the inhibition of PTEN by this compound will activate the PI3K/Akt signaling cascade, which in turn will modulate the enzymatic activity of epigenetic modifiers, leading to a measurable reprogramming of the epigenome. This can manifest as changes in global or locus-specific DNA methylation and alterations in key histone modification patterns.
Signaling Pathway
The signaling cascade initiated by this compound is depicted below. Inhibition of PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including those that regulate the activity of DNMTs and histone acetyltransferases (HATs) or histone deacetylases (HDACs).
Quantitative Data
The following tables summarize key quantitative data for this compound from the literature.
Table 1: In Vitro Efficacy and Treatment Conditions
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN | [4] |
| 46 ± 10 nM | Recombinant PTEN | [3] | |
| Effective Concentration (Akt Phosphorylation) | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [5] |
| Concentration Range (Cell-based assays) | 0 - 5 µM | Hep3B, PLC/PRF/5, SNU475 | [1] |
| Incubation Time (Cell-based assays) | 72 hours | Hep3B, PLC/PRF/5, SNU475 | [1] |
| 120 hours | Hep3B, PLC/PRF/5 | [6] |
Table 2: In Vivo Administration
| Parameter | Value | Animal Model | Reference |
| Dosage | 10 mg/kg | Male nude athymic mice | [1] |
| Administration Route | Intraperitoneal (i.p.) | Male nude athymic mice | [1] |
Experimental Protocols
Experimental Workflow
A general workflow for investigating the effect of this compound on epigenetic reprogramming is outlined below.
Protocol 1: Cell Culture and Treatment with this compound
1.1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium and supplements
-
Cell culture plates (e.g., 6-well, 96-well)
-
Phosphate-buffered saline (PBS), sterile
1.2. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.[1]
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[7]
1.3. Cell Seeding
-
Culture cells of interest (e.g., human fibroblasts, mesenchymal stem cells, or induced pluripotent stem cells) under standard conditions.
-
Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
1.4. Treatment with this compound
-
On the day of treatment, dilute the 10 mM stock solution of this compound in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the cells for the desired treatment duration.
-
Recommended time course for initial experiments: 24, 48, and 72 hours to assess both early and more stable epigenetic changes.[1]
-
Protocol 2: Analysis of DNA Methylation
2.1. Genomic DNA Isolation
-
Following treatment with this compound, harvest the cells by trypsinization or scraping.
-
Isolate high-quality genomic DNA using a commercially available kit according to the manufacturer's instructions.
2.2. Bisulfite Conversion
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2.3. Locus-Specific DNA Methylation Analysis (by Bisulfite Sequencing)
-
Design PCR primers specific to the converted DNA sequence of the target gene's promoter region.
-
Amplify the region of interest using PCR.
-
Purify the PCR product and perform Sanger sequencing.
-
Analyze the sequencing data to determine the methylation status of individual CpG sites.
2.4. Genome-Wide DNA Methylation Analysis (e.g., Reduced Representation Bisulfite Sequencing - RRBS)
-
For a broader view of methylation changes, prepare RRBS libraries from the bisulfite-converted DNA.
-
Perform next-generation sequencing of the libraries.
-
Analyze the sequencing data using appropriate bioinformatics pipelines to identify differentially methylated regions (DMRs) between control and this compound-treated samples.
Protocol 3: Analysis of Histone Modifications
3.1. Nuclear Protein Extraction
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Isolate nuclei using a hypotonic lysis buffer.
-
Extract histone proteins from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).[8]
3.2. Western Blot Analysis
-
Separate the extracted histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the histone modifications of interest (e.g., H3K4me3, H3K9me3, H3K27me3, H3K9ac).
-
Use a primary antibody against a total histone (e.g., H3) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative changes in histone modifications.
3.3. Chromatin Immunoprecipitation (ChIP)
-
For locus-specific analysis of histone modifications, perform ChIP using a commercial kit.
-
Cross-link proteins to DNA in intact cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitate the chromatin using an antibody specific to the histone modification of interest.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Troubleshooting
-
Low cell viability: If high concentrations of this compound are cytotoxic, reduce the concentration or the treatment duration. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Inconsistent results: Ensure the use of fresh, anhydrous DMSO for preparing the stock solution, as this compound solubility can be affected by moisture.[1] Aliquot and store the stock solution properly to maintain its activity.
-
No observable changes in epigenetic marks: The time course may need to be extended to allow for the establishment of stable epigenetic changes. Alternatively, the chosen cell type may not be responsive. Consider using cells known to be sensitive to PI3K/Akt signaling.
Conclusion
This compound presents a valuable tool for the targeted modulation of the PI3K/Akt pathway to study and potentially induce epigenetic reprogramming in vitro. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate relationship between cell signaling and the epigenome. Careful optimization of treatment conditions and the use of appropriate analytical methods will be crucial for uncovering the full potential of this compound in the field of epigenetic research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. epigentek.com [epigentek.com]
- 3. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Global level quantification of histone post-translational modifications in a 3D cell culture model of hepatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VO-Ohpic Trihydrate Solubility in Aqueous Buffer: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility challenges encountered with VO-Ohpic trihydrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is generally considered insoluble in water and ethanol.[1][2] However, it is soluble in phosphate-buffered saline (PBS) at pH 7.2 to at least 1 mg/mL.[3] For most applications, a stock solution is first prepared in an organic solvent like dimethyl sulfoxide (DMSO), which is then diluted into the aqueous buffer of choice.
Q2: My this compound is not dissolving in my aqueous buffer. What are the common causes?
A2: The most common reason for insolubility in aqueous buffers is the compound's inherent low water solubility. Direct dissolution in aqueous solutions is often unsuccessful. Other factors include using a suboptimal grade of DMSO, where moisture absorption can reduce solubility, or insufficient energy to break the crystal lattice.[1]
Q3: How can I improve the dissolution of this compound?
A3: To improve dissolution, it is highly recommended to first prepare a concentrated stock solution in fresh, high-purity DMSO.[1][4][5] Subsequently, this stock solution can be diluted into your aqueous experimental buffer. If precipitation occurs upon dilution, gentle warming to 37°C or sonication can be employed to aid dissolution.[6][7]
Q4: What is the recommended solvent for making a stock solution?
A4: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][4][7] It is soluble in DMSO up to 83 mg/mL (199.9 mM), although solubility can be batch-dependent.[2] Always use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[1]
Q5: Are there established protocols for preparing this compound for in vivo studies?
A5: Yes, for in vivo experiments, specific formulations are used to improve solubility and bioavailability. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[6][8] For instance, a solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system). 3. Gently warm the solution to 37°C.[7] 4. Use sonication to aid dissolution.[5][6][7] |
| Cloudy or hazy solution after attempting to dissolve in buffer. | Incomplete dissolution of the compound. | 1. Ensure you are starting with a DMSO stock solution. 2. If precipitation occurs, try warming the solution or using sonication.[6][7] 3. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80.[6][8] |
| Inconsistent experimental results. | Potential degradation or precipitation of the compound in the working solution. | 1. Prepare fresh working solutions for each experiment.[6] 2. Store DMSO stock solutions at -20°C or -80°C for long-term stability.[2][7] 3. Ensure the final concentration in your assay is appropriate and that the compound remains in solution throughout the experiment. |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| DMSO | ≥ 121.8 mg/mL | [7] |
| DMSO | 83 mg/mL (199.9 mM) | [2] |
| DMSO | 72 mg/mL (173.41 mM) | [1] |
| DMSO | up to 25 mM | |
| Ethanol | Insoluble | [1][2] |
| Water | Insoluble | [1][2] |
| PBS (pH 7.2) | 1 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM) | [6] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (Molecular Weight: 415.2 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[7]
-
Store the stock solution at -20°C for several months or at -80°C for up to a year.[2][7]
Preparation of a Working Solution for In Vitro Cellular Assays
-
Thaw the 10 mM DMSO stock solution.
-
Dilute the stock solution to the desired final concentration using your cell culture medium or assay buffer. It is recommended that the final DMSO concentration be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the aqueous buffer.
-
Ensure the final solution is clear and free of precipitates before adding to cells.
Preparation of a Formulation for In Vivo Animal Studies
This protocol is for a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][8]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
The final concentration of this compound in this example would be 2.5 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.[6]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Caption: Simplified signaling pathway showing this compound as a PTEN inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VO-Ohpic Trihydrate Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental concentration of VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), to minimize cytotoxicity in various cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective small-molecule inhibitor of PTEN, a tumor suppressor protein that negatively regulates the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN's lipid phosphatase activity, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins like Akt and FoxO3a. This activation can influence a wide range of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][2]
Q2: What is the reported IC50 of this compound for PTEN?
A2: The half-maximal inhibitory concentration (IC50) for this compound against recombinant PTEN is consistently reported in the low nanomolar range, typically between 35 nM and 46 nM.[1][2][3] This high potency underscores the compound's targeted effect on PTEN.
Q3: Can this compound exhibit cytotoxicity?
A3: Yes, this compound can exhibit cytotoxic effects, which are highly dependent on the cell type, concentration, and duration of exposure. In many cancer cell lines with low PTEN expression, this cytotoxicity is a desired anti-tumor effect, often manifesting as an induction of cellular senescence or apoptosis.[2] However, in non-cancerous cells or in experiments where cell viability is crucial, it is essential to carefully optimize the working concentration to minimize these cytotoxic effects.
Q4: What are the paradoxical effects of this compound on cell proliferation?
A4: A notable characteristic of this compound is its ability to induce growth arrest and senescence in some cancer cell lines, despite activating the pro-survival PI3K/Akt pathway.[2] This paradoxical effect is thought to be dependent on the cellular context, particularly the endogenous levels of PTEN. In cells with partial PTEN loss, the hyperactivation of the PI3K/Akt and ERK signaling pathways by VO-Ohpic may trigger a cellular stress response that leads to senescence, a state of irreversible growth arrest.[2]
Q5: How stable is this compound in cell culture medium?
A5: While specific stability data in various cell culture media is not extensively published, it is a common characteristic of small molecule inhibitors to have limited stability in serum-containing medium over extended periods (e.g., more than 12-24 hours). For long-term experiments (e.g., 72 hours), it is advisable to replace the medium with freshly prepared this compound solution every 24 hours to ensure a consistent effective concentration.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed at Expected Non-Toxic Concentrations
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of the Cell Line | Primary cells and certain non-cancerous cell lines can be more sensitive to perturbations than immortalized cancer cell lines. Solution: Perform a broad dose-response curve starting from a very low concentration range (e.g., 1-10 nM) and extending to the micromolar range to accurately determine the IC50 for cytotoxicity in your specific cell line. |
| Solvent Toxicity | This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be independently toxic to cells. Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the highest VO-Ohpic concentration) in your experiments. |
| Off-Target Effects | While VO-Ohpic is reported to be highly selective for PTEN, at higher concentrations, off-target effects on other phosphatases or cellular processes cannot be entirely ruled out and may contribute to cytotoxicity. Solution: If possible, confirm target engagement by assessing the phosphorylation status of Akt (p-Akt), a downstream target of PTEN inhibition. Compare the observed phenotype with that of other structurally different PTEN inhibitors. |
| Compound Precipitation | Poor solubility and precipitation of the compound in the culture medium can lead to inconsistent results and localized high concentrations that are toxic to cells. Solution: Prepare a high-concentration stock solution in 100% DMSO. Warm the cell culture medium to 37°C before adding the diluted compound. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Incorrect Concentration Calculation | Errors in calculating dilutions can lead to unintentionally high concentrations of the compound. Solution: Double-check all calculations for preparing stock solutions and working dilutions. |
Issue 2: No Observable Effect at Expected Active Concentrations
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | The effective concentration for your specific cell line and experimental endpoint may be higher than initially anticipated. Solution: Extend the dose-response curve to higher concentrations, carefully monitoring for cytotoxicity. |
| Cell Line Insensitivity | The chosen cell line may have very high levels of PTEN, or the signaling pathway under investigation may not be sensitive to PTEN inhibition in that particular cellular context. Solution: Confirm the expression of PTEN in your cell line. If the goal is to observe a specific phenotype, ensure that the PTEN/PI3K/Akt pathway is active and relevant to that phenotype in your chosen cell line. |
| Compound Degradation | As mentioned, the compound may not be stable in culture for the entire duration of the experiment. Solution: For long-term incubations, consider replenishing the medium with a fresh dilution of the inhibitor every 24 hours. |
| Suboptimal Experimental Conditions | Factors such as cell density and serum concentration can influence the cellular response to the inhibitor. Solution: Optimize cell seeding density to avoid confluency-related artifacts. Be aware that serum contains growth factors that activate the PI3K/Akt pathway, which may counteract the effects of PTEN inhibition. Consider reducing the serum concentration or serum-starving the cells prior to treatment, depending on the experimental goals. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (PTEN) | 35 nM | Cell-free enzymatic assay | [2] |
| IC50 (PTEN) | 46 ± 10 nM | Cell-free enzymatic assay | [1] |
Table 2: Cellular Effects of this compound in Different Cell Lines
| Cell Line | PTEN Status | Concentration Range | Observed Effects | Reference |
| Hep3B (Hepatocellular Carcinoma) | Low Expression | 0 - 5 µM | Inhibition of cell viability and proliferation, induction of senescence. | [2] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | High Expression | 0 - 5 µM | Less pronounced inhibition of cell viability and proliferation compared to Hep3B. | [2] |
| SNU475 (Hepatocellular Carcinoma) | PTEN-negative | 0 - 5 µM | No significant effect on cell viability or proliferation. | [2] |
| NIH 3T3 and L1 (Fibroblasts) | Not specified | 0 - 500 nM | Dose-dependent increase in Akt phosphorylation (saturation at 75 nM). | [3] |
| Endplate Chondrocytes | Not specified | 0.1 - 10 µM | Protective effect against oxidative stress-induced apoptosis; most significant effect at 1 µM. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration using a Cell Viability Assay (MTT/XTT/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase and will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions of the stock solution in a serum-free or low-serum medium to create a range of working concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT, XTT, or WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability for each concentration. Plot the percentage of viability against the log of the compound concentration to determine the cytotoxic IC50 value. The optimal non-cytotoxic concentration will be well below this value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations, including a positive control for apoptosis (e.g., staurosporine) and a positive control for necrosis (e.g., heat shock or hydrogen peroxide).
-
Cell Harvesting: After the desired incubation period, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Detecting Cellular Senescence using Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Treatment: Seed cells in 6-well plates or on coverslips and treat with the desired concentration of this compound for an extended period (e.g., 3-5 days).
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and incubate with the SA-β-Gal staining solution (containing X-gal at pH 6.0) at 37°C in a CO2-free incubator for 2-16 hours, or until a blue color develops in the senescent cells.
-
Visualization: Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.
Visualizations
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Long-term stability and proper storage of VO-Ohpic trihydrate solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and proper storage of VO-Ohpic trihydrate solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can ensure stability for up to three years.[1][2] For short-term storage, 4°C is acceptable for up to two years.[3]
When preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[2][3][4] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[3] It is advisable to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can negatively impact solubility.[2][3]
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO.[2][3] Sonication or gentle warming to 37°C can aid in dissolution if precipitation is observed.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility limits) which can then be diluted to the final working concentration in your experimental buffer.
Q3: What is the solubility of this compound in different solvents?
A3: this compound is highly soluble in DMSO, with concentrations of ≥ 50 mg/mL being achievable.[3] However, it is practically insoluble in water (< 0.1 mg/mL).[3] For in vivo experiments requiring aqueous-based formulations, co-solvents such as PEG300 and Tween 80 are often used in combination with a small percentage of DMSO.[4]
Q4: What are the potential signs of degradation of this compound solutions?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, general signs of degradation for vanadium complexes can include a change in color of the solution or the formation of precipitates. The solid form of this compound is described as a light green to green powder.[3] Any significant deviation from this appearance in the solid or in solution could indicate degradation. If you observe precipitation in your stock solution upon thawing, it is recommended to warm the solution gently and vortex to redissolve the compound. However, if the precipitate does not redissolve, it may be a sign of degradation.
Data on Storage and Stability
The following tables summarize the stability data for this compound in both solid and solution forms based on information from various suppliers.
Table 1: Storage Conditions and Stability of Solid this compound
| Storage Temperature | Duration of Stability | Source(s) |
| -20°C | 3 years | [1][2] |
| 4°C | 2 years | [3] |
Table 2: Storage Conditions and Stability of this compound in DMSO
| Storage Temperature | Duration of Stability | Source(s) |
| -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Experimental Protocols
Protocol for In Vitro PTEN Inhibition Assay
This protocol is adapted from methodologies used to characterize the inhibitory activity of this compound on the PTEN enzyme.
Materials:
-
This compound
-
Anhydrous DMSO
-
Recombinant human PTEN protein
-
Assay Buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT)
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or phosphatidylinositol 3,4,5-triphosphate (PIP3)
-
96-well microtiter plates (black plates for fluorescence measurements)
-
Fluorescence plate reader or spectrophotometer (depending on the substrate)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
From this stock, prepare a series of dilutions in DMSO to be used for the assay.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PTEN enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare the substrate solution. For OMFP, dissolve in DMSO and then dilute in assay buffer to the final concentration. For PIP3, a malachite green-based assay is typically used to detect the released phosphate.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a small volume of the diluted this compound solutions (or DMSO as a vehicle control).
-
Add the diluted PTEN enzyme to each well.
-
Pre-incubate the enzyme and inhibitor at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction progress. For OMFP, measure the increase in fluorescence over time (Excitation: 485 nm, Emission: 525 nm). For PIP3, stop the reaction after a defined time and measure the released phosphate using a malachite green assay.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the reaction progress curves.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
PTEN Signaling Pathway
This compound is a potent inhibitor of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of PTEN by VO-Ohpic leads to an accumulation of PIP3 and subsequent activation of Akt.
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
This workflow outlines a general procedure for conducting a stability study on this compound solutions.
Caption: A logical workflow for assessing the stability of this compound solutions.
Troubleshooting Guide
Q5: I am seeing lower than expected potency (higher IC50) in my PTEN inhibition assay. What could be the cause?
A5: Several factors could contribute to reduced potency:
-
Degradation of this compound: If the stock solution has been stored improperly (e.g., at room temperature for an extended period, subjected to multiple freeze-thaw cycles), the compound may have degraded. It is recommended to use a fresh aliquot or a newly prepared stock solution.
-
Inaccurate concentration: Ensure that the stock solution concentration was determined accurately. Any errors in weighing the solid or in serial dilutions will affect the final concentration in the assay.
-
Assay conditions: The potency of inhibitors can be influenced by assay conditions such as enzyme and substrate concentrations, buffer components (especially the concentration of DTT, which can be critical for phosphatase assays), and incubation times. Ensure these are optimized and consistent across experiments.
-
Issues with the enzyme: The activity of the recombinant PTEN enzyme can vary between batches and may decrease over time if not stored correctly. Verify the activity of your enzyme stock.
Q6: My this compound solution in DMSO appears cloudy or has a precipitate after thawing. What should I do?
A6: Cloudiness or precipitation upon thawing can sometimes occur, especially with highly concentrated stock solutions.
-
Warming and Vortexing: Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the compound.
-
Sonication: If warming is not sufficient, a brief sonication may help to bring the compound back into solution.
-
Check for Degradation: If the precipitate does not redissolve with these methods, it could be a sign of degradation or the formation of an insoluble salt. In this case, it is best to discard the solution and prepare a fresh one.
-
Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce the solubility of many compounds.[2][3]
Q7: I am observing inconsistent results between experiments. How can I improve reproducibility?
A7: Reproducibility issues often stem from minor variations in experimental procedures.
-
Standardize Solution Handling: Always use fresh aliquots of your this compound stock solution to avoid issues from repeated freeze-thaw cycles.
-
Consistent Assay Timing: Ensure that incubation times for the pre-incubation of the enzyme with the inhibitor and the enzymatic reaction itself are precisely controlled.
-
Control for DMSO Concentration: The final concentration of DMSO in your assay wells should be consistent across all conditions, including controls, as it can affect enzyme activity.
-
Plate Uniformity: Be mindful of potential "edge effects" on 96-well plates. Ensure proper mixing in all wells and consider not using the outer wells for critical measurements if you suspect evaporation or temperature gradients are an issue.
-
Reagent Quality: Use high-quality reagents, including purified enzyme and substrate, and ensure buffers are correctly prepared and at the proper pH.
References
Potential off-target effects of VO-Ohpic trihydrate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VO-Ohpic trihydrate in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to off-target effects and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity of this compound?
This compound is a potent, reversible, and non-competitive inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN).[1][2] It specifically targets the enzymatic function of PTEN, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway.[1][3]
Q2: What are the reported IC50 values for PTEN inhibition?
The half-maximal inhibitory concentration (IC50) for this compound against PTEN has been reported in the low nanomolar range, although some variability exists in the literature.
| Assay Type | Reported IC50 (nM) | Reference |
| Cell-free (PIP3-based) | 35 | [1][3][4] |
| Cell-free (OMFP-based) | 46 ± 10 | [2][5] |
| Cell-free | 6740 (in one study) | [6] |
Note: The significant discrepancy in the third reported IC50 value highlights the importance of experimental conditions and potential batch-to-batch variability of the compound.
Q3: What are the known or suspected off-target effects of this compound?
While some studies report high selectivity for PTEN, others have raised concerns about off-target activities, particularly against other phosphatases. The most notable reported off-target is the Src homology region 2 domain-containing phosphatase 1 (SHP-1).
| Off-Target | Reported IC50 (nM) | Reference |
| SHP-1 | 975 | [6] |
| CBPs | Micromolar range | [4] |
| SopB | High nanomolar range | [4] |
It is crucial for researchers to be aware of these potential off-target effects and design experiments with appropriate controls to validate that the observed cellular phenotype is indeed due to PTEN inhibition.
Q4: How does this compound affect downstream signaling?
By inhibiting PTEN, this compound leads to the activation of the PI3K/AKT/mTOR signaling cascade. This can be observed experimentally by an increase in the phosphorylation of key downstream effectors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
How to avoid VO-Ohpic trihydrate precipitation in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of VO-Ohpic trihydrate, a potent PTEN inhibitor, in cell culture media. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A1: this compound has very low solubility in aqueous solutions like cell culture media (< 0.1 mg/mL) but is highly soluble in organic solvents like DMSO.[1] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final culture medium. This can be due to incorrect stock solution preparation, improper addition techniques, or characteristics of the medium itself.
Q2: What is the best solvent to use for my this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is crucial to use fresh, anhydrous (low water content) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[3]
Q3: What is a safe final concentration of DMSO in my cell culture?
A3: While cell line dependent, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is always best practice to keep the final DMSO concentration below 0.1% and to run a vehicle control (media with the same amount of DMSO but no VO-Ohpic) to ensure the solvent is not affecting your experimental results.
Q4: My media turned cloudy and yellow after adding VO-Ohpic. What should I do?
A4: A cloudy or yellow appearance may indicate precipitation or a significant pH shift in the medium.[5] Do not use this medium for your experiments, as the actual concentration of the soluble inhibitor is unknown, and the precipitate could be toxic to cells or interfere with assays.[6] The medium should be discarded, and a new batch should be prepared following the recommended protocols.
Q5: How should I store my this compound stock solution?
A5: Powdered this compound should be stored at -20°C for long-term stability.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Troubleshooting Guide
This guide addresses common issues leading to this compound precipitation.
| Problem | Potential Cause | Recommended Solution | Citation |
| Precipitate forms immediately upon addition to media | Low Aqueous Solubility: The primary reason is the compound's inherent poor solubility in water-based solutions. | Prepare a high-concentration stock solution in 100% anhydrous DMSO. Add the stock solution to pre-warmed media very slowly while gently swirling. | [1][5] |
| Incorrect Order of Addition: Adding the compound to cold media or before other supplements can promote precipitation. | Always warm the basal cell culture medium to 37°C before adding any supplements, including serum and the VO-Ohpic stock solution. Add the compound last. | [5] | |
| Localized High Concentration: Adding the stock solution too quickly creates a localized area where the concentration is too high, causing it to crash out of solution. | Add the required volume of stock solution drop-wise into the vortex of the gently swirling medium. This ensures rapid dispersion. | [5] | |
| Precipitate forms over time in the incubator | Media Evaporation: Water evaporation from the culture vessel increases the concentration of all components, including VO-Ohpic, potentially exceeding its solubility limit. | Ensure proper humidification in the incubator. Use filter-capped flasks or seal culture plates with parafilm (for short-term cultures) to minimize evaporation. | [7] |
| pH Instability: The solubility of many compounds, including vanadium complexes, is pH-dependent. Cellular metabolism can cause the pH of the media to drop. | Use a medium buffered appropriately for your incubator's CO₂ concentration (e.g., HEPES buffer can provide additional stability). Ensure the medium's pH is within the optimal physiological range (7.2-7.4) before use. | [5][8] | |
| Interaction with Media Components: High concentrations of divalent cations (like Ca²⁺, Mg²⁺) or other components in complex serum-free media can sometimes interact with the compound, leading to precipitation. | If using a custom or complex medium, consider testing the solubility of VO-Ohpic in a small volume before preparing a large batch. | [6] | |
| Inconsistent Results or Suspected Degradation | Repeated Freeze-Thaw Cycles: This can cause the compound to fall out of solution in your DMSO stock or lead to degradation over time. | Aliquot the stock solution into single-use volumes immediately after preparation to avoid the need to thaw the entire stock for each experiment. | [5][7] |
| Light Exposure: Some complex organic molecules can be light-sensitive. | Protect the stock solution from light by storing it in amber vials or wrapping tubes in aluminum foil. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated, stable stock solution of this compound in DMSO.
Materials:
-
This compound powder (Formula Weight: 415.2 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
Methodology:
-
Determine the desired stock concentration. A 10 mM stock is common and convenient for dilutions.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound powder.
-
Under sterile conditions (e.g., in a laminar flow hood), add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[2][4]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term stability.
Protocol 2: Addition of this compound to Cell Culture Medium
Objective: To correctly dilute and add the DMSO stock solution to the final culture medium while avoiding precipitation.
Methodology:
-
Warm your basal cell culture medium and serum (if applicable) to 37°C in a water bath.
-
Prepare your complete medium by adding serum and other supplements (e.g., L-glutamine, antibiotics) to the basal medium. Mix gently.
-
Determine the volume of VO-Ohpic stock solution needed to achieve your desired final concentration. For example, to make 10 mL of medium with a final concentration of 100 nM VO-Ohpic from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10,000,000 nM) * V1 = (100 nM) * (10 mL)
-
V1 = 1 µL
-
-
While gently swirling the 10 mL of complete, pre-warmed medium, add the 1 µL of stock solution drop-wise into the center of the liquid.
-
Continue to swirl gently for a few seconds to ensure complete mixing.
-
The medium is now ready for use. Always prepare a vehicle control using the same volume of DMSO without the inhibitor.
Visual Guides
PTEN/PI3K/Akt Signaling Pathway
This compound is a specific inhibitor of the phosphatase and tensin homolog (PTEN).[9] PTEN functions to dephosphorylate PIP3 to PIP2, acting as a brake on the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic causes an accumulation of PIP3, leading to the phosphorylation and activation of Akt, which in turn promotes cell survival and growth.[3]
Experimental Workflow for Compound Addition
Following a structured workflow is critical to prevent precipitation when preparing cell culture media with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Impact of DTT and other reducing agents on VO-Ohpic trihydrate activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VO-Ohpic trihydrate, a potent PTEN inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on the impact of reducing agents on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1][2]. Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, activates downstream pro-survival signaling pathways, most notably the PI3K/AKT/mTOR pathway[1].
Q2: What are the reported IC50 values for this compound against PTEN?
A2: The half-maximal inhibitory concentration (IC50) for this compound against PTEN has been consistently reported in the low nanomolar range. Different studies have reported values of 35 nM and 46 nM[1][3].
Q3: Is the inhibitory effect of this compound reversible?
A3: Yes, the inhibition of PTEN by this compound has been shown to be reversible[4].
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months[3].
Impact of DTT and Other Reducing Agents on this compound Activity
A critical consideration in enzymatic assays for phosphatases is the inclusion of reducing agents to maintain the enzyme's active state. The following data summarizes the effect of Dithiothreitol (DTT) on the inhibitory activity of this compound.
Data Summary: Effect of DTT on this compound Activity
| Inhibitor | Target | Condition | IC50 | Fold Change in IC50 (with DTT) | Reference |
| This compound | PTEN | Without DTT | ~35-46 nM | Not Applicable | [1][3] |
| This compound | PTEN | With DTT (2 mM) | No dramatic change reported | ~1 | [4] |
| bpV(phen) | PTEN | Without DTT | ~100 nM | Not Applicable | [4] |
| bpV(phen) | PTEN | With DTT (2 mM) | >10 µM | >100-fold increase | [4] |
| bpV(pic) | PTEN | Without DTT | ~100 nM | Not Applicable | [4] |
| bpV(pic) | PTEN | With DTT (2 mM) | >10 µM | >100-fold increase | [4] |
Note: While a direct side-by-side IC50 value for this compound with and without DTT from a single experiment is not available in the searched literature, one study explicitly states that the dramatic increase in IC50 observed with other vanadate-based inhibitors in the presence of DTT was not observed for this compound[4]. The IC50 values for this compound in assays containing DTT are consistent with those from assays where the presence of DTT is not specified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected PTEN inhibition | Improper storage or handling of this compound: Repeated freeze-thaw cycles of stock solutions can lead to degradation. | Aliquot stock solutions after preparation and store at -20°C for short-term or -80°C for long-term use[3]. |
| Solubility issues: this compound may not be fully dissolved in the assay buffer. | Ensure complete dissolution of the compound. For stock solutions in DMSO, gentle warming or sonication may aid dissolution. For aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. | |
| Incorrect inhibitor concentration: Errors in dilution calculations. | Double-check all dilution calculations. Prepare fresh serial dilutions for each experiment. | |
| Degraded PTEN enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of PTEN enzyme and ensure it is stored and handled according to the manufacturer's recommendations. Always include a positive control (no inhibitor) to verify enzyme activity. | |
| High background signal in the assay | Assay buffer components interfering with detection: For example, high concentrations of reducing agents can interfere with certain phosphate detection methods. | If using a malachite green-based assay, be mindful of potential interference from high concentrations of DTT. Consider alternative phosphate detection methods or using a different reducing agent like TCEP, which may have less interference in some assays. |
| Precipitation of this compound: The compound may precipitate in the assay well at higher concentrations. | Visually inspect the assay plate for any signs of precipitation. Determine the solubility limit of this compound in your specific assay buffer. | |
| Variability between experimental replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of inhibitor or enzyme. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting variability. |
| Inconsistent incubation times: Variations in pre-incubation or reaction times. | Use a multichannel pipette or a repeater pipette for simultaneous addition of reagents. Ensure all wells are incubated for the same duration. |
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay (Malachite Green)
This protocol is a general guideline for assessing the inhibitory activity of this compound on PTEN using a malachite green-based phosphate detection method.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
DiC8-PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 10 mM MgCl2
-
Malachite Green Reagent
-
96-well microplate
-
DMSO (for inhibitor stock solution)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in the Assay Buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 25 µL of the diluted this compound solutions to the appropriate wells.
-
Include a vehicle control (Assay Buffer with the same final concentration of DMSO) and a no-enzyme control.
-
Add 25 µL of diluted PTEN enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Add 50 µL of the DiC8-PIP3 substrate solution to all wells to start the reaction. The final substrate concentration should be at or near the Km of the enzyme for the substrate.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
Best practices for handling VO-Ohpic trihydrate powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling VO-Ohpic trihydrate powder and solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage and stability conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it can remain stable for up to three years.[1][2] Once in solution, stability decreases. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] It is recommended to use freshly prepared solutions for in vivo experiments.[3]
Q2: My this compound powder won't dissolve. What should I do?
A2: this compound is poorly soluble in water and ethanol but has good solubility in DMSO.[1][2] If you encounter solubility issues, consider the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and this can significantly reduce the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[2][3]
-
Gentle Heating: Warm the solution gently at 37°C for about 10 minutes.[4][5]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][4][5]
-
Sequential Solvent Addition: When preparing formulations for in vivo studies, add co-solvents sequentially and ensure the compound is fully dissolved before adding the next solvent.[1]
Q3: The compound precipitated out of my stock solution after storage. Can I still use it?
A3: Precipitation indicates that the compound is no longer fully dissolved, which can affect concentration accuracy. It is generally not recommended to use a solution that has precipitated. However, you can try to redissolve the compound by gently warming the vial to 37°C and sonicating.[4][5] If the precipitate does not fully dissolve, a fresh stock solution should be prepared. To prevent this, ensure you are not exceeding the solubility limits and are storing the solution at the correct temperature (-80°C for long-term).
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
A4: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] Therefore, appropriate PPE is mandatory. This includes:
-
Gloves: Wear protective gloves.[6]
-
Eye Protection: Use safety goggles with side-shields.[6]
-
Lab Coat: An impervious lab coat is recommended.[6]
-
Respiratory Protection: When handling the powder, avoid breathing dust.[6] Work in a well-ventilated area or use a suitable respirator if necessary.[6]
Q5: How should I prepare this compound for in vivo animal studies?
A5: Direct injection of a DMSO stock solution is often not suitable for animal studies due to toxicity.[1] A common practice is to prepare a formulation with co-solvents. Two recommended protocols are:
-
PEG300/Tween-80 Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
-
SBE-β-CD Formulation: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
For both methods, the stock solution in DMSO should be prepared first, and then the co-solvents should be added sequentially.[3] Always prepare these working solutions fresh on the day of use.[3]
Quantitative Data Summary
The following tables provide a summary of solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 50 mg/mL (approx. 120 mM) | [3][7] |
| PBS (pH 7.2) | 1 mg/mL | [8] |
| Water | < 0.1 mg/mL (Insoluble) | [3][7] |
| Ethanol | < 1 mg/mL (Slightly soluble to insoluble) | [1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | ≥ 3 years | [1][2] |
| Stock Solution in Solvent | -20°C | 1 month | [2][3] |
| Stock Solution in Solvent | -80°C | 6 months - 1 year | [1][2][3] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Handle the this compound powder in a well-ventilated area, wearing appropriate PPE. Weigh out the desired amount of powder. For example, for 1 mL of a 10 mM solution (Formula Weight: 415.2 g/mol ), weigh 4.15 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube thoroughly. If needed, gently warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath until the solid is completely dissolved.[4][5]
-
Storage: Aliquot the stock solution into smaller volumes in separate tubes to avoid multiple freeze-thaw cycles. Store at -80°C for up to 6 months.[3]
Protocol 2: In Vitro PTEN Inhibition Assay
This protocol is adapted from methodologies described in the literature.[7][9]
-
Enzyme Preparation: Prepare a suitable dilution of recombinant PTEN enzyme in the assay buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT).
-
Inhibitor Pre-incubation: Dilute the this compound DMSO stock solution to the desired concentrations using the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%). Pre-incubate the PTEN enzyme with the various concentrations of this compound for 10 minutes at room temperature.[7][9]
-
Reaction Initiation: Start the phosphatase reaction by adding the substrate (e.g., PIP₃ or a fluorescent substrate like OMFP).
-
Detection: After a set incubation period (e.g., 20 minutes at 30°C), stop the reaction and measure the product formation. For PIP₃, this can be done using a malachite green-based phosphate detection assay.[9] For fluorescent substrates, measure the change in fluorescence.
-
Data Analysis: Correct for background absorbance or fluorescence from the inhibitor itself. Calculate the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visual Diagrams
Caption: Workflow for Handling this compound Powder to Solution.
Caption: Simplified Signaling Pathway of this compound Action.
References
- 1. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing VO-Ohpic Trihydrate Toxicity with Cell Viability Assays
Welcome to the technical support center for researchers utilizing cell viability assays to determine the toxicity of VO-Ohpic trihydrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing the cytotoxicity of this compound?
A1: The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
MTT or XTT Assays: These colorimetric assays are suitable for assessing metabolic activity and are effective for screening a wide range of concentrations to determine the IC50 value of this compound.[1][2] They measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[2]
-
LDH Assay: This assay is ideal for quantifying cell membrane integrity.[3][4] It measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][5] This is a good choice if you suspect necrosis or late-stage apoptosis as the primary mode of cell death.[3][5]
-
ATP Assay: This is a highly sensitive assay that measures the level of intracellular ATP, which correlates with cell viability.
It is often recommended to use at least two different assays based on different cellular functions to confirm the results.[6] For instance, complementing a metabolic assay (MTT/XTT) with a membrane integrity assay (LDH) can provide a more comprehensive understanding of the cytotoxic effects.
Q2: What is the mechanism of action of this compound, and how might this affect my cell viability results?
A2: this compound is a potent inhibitor of PTEN (phosphatase and tensin homolog), a tumor suppressor protein.[7][8][9] By inhibiting PTEN, this compound can lead to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR and ERK1/2 pathways, which are involved in cell survival, proliferation, and metabolism.[7][10] However, sustained activation of these pathways can paradoxically lead to growth arrest and cellular senescence.[10] This dual effect might result in a dose-dependent decrease in cell viability.
Q3: I am observing a precipitate in my culture wells after adding this compound. What should I do?
A3: Precipitate formation can interfere with absorbance readings in colorimetric assays. Here are some steps to address this issue:
-
Solvent and Solubility: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium.[11] Perform a solubility test at the highest desired concentration in your final culture medium.
-
Final Concentration of Solvent: Keep the final concentration of the solvent in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity. Include a solvent control in your experiment.
-
Centrifugation: If a precipitate is unavoidable, for endpoint assays like the LDH assay where the supernatant is collected, you can centrifuge the plate to pellet the precipitate before transferring the supernatant to a new plate for measurement.[12]
Q4: My MTT assay results indicate a decrease in cell viability, but the LDH assay does not show a significant increase in cytotoxicity. How can I interpret these results?
A4: This is a common scenario and can be interpreted in several ways:
-
Cytostatic vs. Cytotoxic Effects: The compound may be cytostatic, meaning it inhibits cell proliferation without necessarily killing the cells. The MTT assay, which measures metabolic activity, would show a decrease due to fewer proliferating cells, while the LDH assay would show no change as the cell membranes are still intact.[1][12]
-
Apoptosis: The cells might be undergoing apoptosis. In the early stages of apoptosis, the cell membrane remains intact, so no LDH is released. However, metabolic activity decreases, which is detected by the MTT assay.
-
Mitochondrial Dysfunction: this compound might be directly affecting mitochondrial function, leading to a decrease in the reduction of MTT, even if the cells are not yet dead.[1]
To further investigate, consider using an assay that specifically measures apoptosis, such as an Annexin V/PI staining assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in blank wells (MTT/XTT/LDH) | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic techniques during the experiment. |
| Phenol red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Particulate matter from the test compound.[13] | Centrifuge the plate and transfer the supernatant to a new plate before reading the absorbance. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.[11] | |
| Incomplete dissolution of formazan crystals (MTT assay).[2] | Ensure complete solubilization by vigorous mixing or using a plate shaker. Visually inspect the wells under a microscope before reading. | |
| Low signal in positive control wells | Incorrect concentration of the positive control. | Verify the concentration and preparation of the positive control (e.g., Triton X-100 for maximum LDH release).[12] |
| Insufficient incubation time. | Optimize the incubation time for your specific cell line and assay. | |
| Low cell number. | Ensure you are using the optimal cell seeding density for your cell line. | |
| This compound appears to increase cell viability at certain concentrations | Interference of the compound with the assay reagents. | Run a cell-free control with the compound and the assay reagents to check for direct reduction of the tetrazolium salt or inhibition of LDH.[13] |
| Hormetic effect (a biphasic dose-response). | This is a real biological effect and should be investigated further with additional experiments. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for determining the IC50 of this compound on adherent cells.[11]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Adherent cells in culture
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Cytotoxicity Assay
This protocol is for quantifying LDH release from cells treated with this compound.[3][12]
Materials:
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well flat-bottom plates
-
Cells in culture
-
Culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.[14]
-
Vehicle control: Cells treated with the same concentration of solvent used for the compound.
-
Medium background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[15]
Data Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Not specified | PTEN inhibition | 35 nM | [7] |
| This compound | Not specified | PTEN inhibition | 46 ± 10 nM | [8] |
Visualizations
Caption: Experimental workflow for determining this compound toxicity.
Caption: Signaling pathway affected by this compound.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. cellbiologics.com [cellbiologics.com]
Improving reproducibility in experiments with VO-Ohpic trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a tumor suppressor protein.[1][2][3][4][5] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This accumulation of PIP3 subsequently activates downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][6]
Q2: How should this compound be stored for optimal stability?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Some suppliers suggest storage under desiccating conditions for up to 12 months.[7] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][5][7][8] It is soluble in DMSO at concentrations of ≥ 50 mg/mL (120.42 mM)[2] and >10 mM.[8] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1] For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5]
Q4: What are the typical working concentrations for in vitro and in vivo experiments?
-
In Vitro: The half-maximal inhibitory concentration (IC50) for PTEN inhibition is in the low nanomolar range, typically reported as 35 nM[1][4][5] or 46±10 nM.[2] For cell-based assays, concentrations ranging from nanomolar to low micromolar (e.g., 0-5 μM) are often used.[1]
-
In Vivo: For animal studies, dosages of 10 mg/kg administered via intraperitoneal (i.p.) injection have been reported to be effective.[1][2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of PTEN Activity | Degraded Compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. | Always store the powder at -20°C and aliquoted stock solutions at -80°C. Use fresh aliquots for each experiment. |
| Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. | Double-check all calculations and ensure the stock solution is completely dissolved before further dilution. | |
| Assay Conditions: The presence of certain reagents, like DTT, can sometimes interfere with the activity of vanadium-based compounds. | While DTT is often used in PTEN assays, be aware of potential interactions. Refer to established protocols for optimal buffer composition.[9] | |
| Poor Solubility in Aqueous Solutions | Hydrophobicity: this compound is poorly soluble in water.[2][5] | For in vitro assays, prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all samples, including controls. |
| Precipitation during Dilution: The compound may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer. | To improve solubility, you can try warming the tube to 37°C for 10 minutes or using an ultrasonic bath.[8] When preparing formulations for in vivo use, add solvents sequentially and ensure the solution is clear before adding the next solvent.[5] | |
| Unexpected Off-Target Effects or Cellular Toxicity | High Concentrations: Using concentrations significantly higher than the IC50 may lead to off-target effects or cellular stress. | Perform a dose-response curve to determine the optimal, lowest effective concentration for your specific cell line and experimental endpoint. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | For cell-based experiments, it is recommended to keep the final DMSO concentration in the culture medium below 0.5% and to include a vehicle control (medium with the same DMSO concentration) in your experimental setup. | |
| Variability in Animal Studies | Compound Instability in Formulation: The stability of the compound in the injection vehicle may be limited. | For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[2] |
| Animal Model Differences: The response to PTEN inhibition can vary between different animal models and tumor xenografts. | Carefully select the appropriate animal model based on PTEN expression levels and the specific research question.[6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or sonicate in an ultrasonic bath.[5][8]
-
Once fully dissolved, visually inspect the solution for any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use (up to 6 months).[2]
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This protocol is adapted from a general procedure for measuring phosphate release.[9]
-
Prepare a reaction buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT).
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound (diluted from a DMSO stock) to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at room temperature for 10 minutes.[5][9]
-
Add recombinant PTEN enzyme to the wells.
-
Initiate the reaction by adding the substrate, phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Incubate the reaction at 30°C for 20 minutes.[9]
-
Stop the reaction by adding a malachite green color reagent.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 650 nm using a plate reader.
-
Calculate the percentage of PTEN inhibition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: VO-Ohpic inhibits PTEN, leading to Akt/mTOR pathway activation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PTEN Inhibitors: VO-Ohpic Trihydrate vs. bpV(HOpic)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphatase and tensin homolog (PTEN) inhibitors: VO-Ohpic trihydrate and bisperoxovanadium(hydroxypicolinate) [bpV(HOpic)]. The information presented is supported by experimental data to assist researchers in selecting the most suitable inhibitor for their specific applications.
Introduction to PTEN Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/AKT signaling pathway.[2][3] By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the PI3K/AKT pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] Loss or inactivation of PTEN is a frequent event in many human cancers, leading to the hyperactivation of the PI3K/AKT pathway and promoting tumorigenesis.[2][4] Consequently, the pharmacological inhibition of PTEN has emerged as a potential therapeutic strategy in various diseases.[5]
Mechanism of Action
Both this compound and bpV(HOpic) are vanadium-based compounds that potently inhibit the phosphatase activity of PTEN.[6][7][8] Their mechanism of action involves interaction with the active site of the PTEN enzyme, preventing the dephosphorylation of its substrates.[6] Specifically, bpV(HOpic) is a potent inhibitor of PTEN with an IC50 of 14 nM.[8][9] this compound also potently inhibits PTEN with an IC50 of 35 nM.[7][10] Inhibition of PTEN by these compounds leads to an accumulation of PIP3, resulting in the activation of downstream signaling molecules such as Akt.[10]
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound and bpV(HOpic). It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | PTEN IC50 |
| This compound | 35 nM[10][11] - 46 ± 10 nM[12] |
| bpV(HOpic) | 14 nM[9][11] |
Table 1: In Vitro Potency against PTEN. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of this compound and bpV(HOpic) against PTEN.
| Inhibitor | PTP1B IC50 | PTP-β IC50 | Selectivity for PTEN over PTP1B | Selectivity for PTEN over PTP-β |
| This compound | High micromolar range[13] | High micromolar range[13] | High | High |
| bpV(HOpic) | ~25,200 nM (1800-fold higher than PTEN IC50)[9] | ~4,900 nM (350-fold higher than PTEN IC50)[9] | ~1800-fold | ~350-fold |
Table 2: Selectivity Profile. This table compares the inhibitory activity of this compound and bpV(HOpic) against other protein tyrosine phosphatases (PTPs) to highlight their selectivity for PTEN.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: PTEN/PI3K/AKT Signaling Pathway Inhibition.
Caption: In Vitro PTEN Inhibitor Screening Workflow.
Detailed Experimental Protocols
In Vitro PTEN Phosphatase Assay (Malachite Green)
This assay measures the amount of inorganic phosphate released from a substrate by PTEN, which is detected by the malachite green reagent.
Materials:
-
Recombinant PTEN enzyme
-
PTEN inhibitor (this compound or bpV(HOpic))
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the PTEN inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the different concentrations of the PTEN inhibitor to the respective wells. Include a vehicle-only control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent to each well.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the downstream effects of PTEN inhibition by measuring the phosphorylation status of Akt. An increase in phosphorylated Akt (p-Akt) at Ser473 indicates a decrease in PTEN activity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PTEN inhibitor (this compound or bpV(HOpic))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in a culture dish and allow them to attach overnight.
-
Treat the cells with various concentrations of the PTEN inhibitor for a specified duration. Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay detects the activity of senescence-associated β-galactosidase (SA-β-gal), a biomarker for senescent cells. VO-Ohpic has been shown to induce senescence in certain cancer cell lines.[7]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PTEN inhibitor (this compound)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)
-
Light microscope
Protocol:
-
Seed cells in a culture dish and treat with the PTEN inhibitor for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in senescent cells.
-
Wash the cells with PBS.
-
Count the number of blue-stained (senescent) cells and the total number of cells under a light microscope to determine the percentage of senescent cells.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PTEN inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
PTEN inhibitor (this compound or bpV(HOpic))
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PTEN inhibitor (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group. For example, VO-Ohpic has been administered at 10 μg/kg via intraperitoneal injection.[14]
-
Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
In Vitro and In Vivo Efficacy
This compound:
-
In Vitro: VO-Ohpic inhibits the lipid phosphatase activity of recombinant PTEN with an IC50 of 35 nM.[14] It demonstrates high selectivity for PTEN over other phosphatases.[14] In cell-based assays, it increases the phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner.[14] It has also been shown to inhibit cell viability and proliferation, and induce senescence in cancer cells with low PTEN expression.[7]
-
In Vivo: Administration of VO-Ohpic has been shown to significantly inhibit tumor growth in mouse xenograft models.[7]
bpV(HOpic):
-
In Vitro: bpV(HOpic) is a potent PTEN inhibitor with an IC50 of 14 nM.[9] It shows significant selectivity for PTEN over PTP-β and PTP-1B.[9] In cell culture, it has been shown to enhance the migration of myoblasts in conjunction with enhanced AKT and ERK1/2 signaling.[9]
-
In Vivo: Pharmacological inhibition of PTEN with bpV(HOpic) has been observed to have various effects depending on the model, including exacerbating renal dysfunction in a renal ischemia-reperfusion injury model in mice.[9]
Conclusion
Both this compound and bpV(HOpic) are potent and selective inhibitors of PTEN. bpV(HOpic) exhibits a slightly lower IC50 value in in vitro assays, suggesting higher potency. However, the choice between these inhibitors will ultimately depend on the specific research question, the experimental model being used, and the desired downstream effects. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making an informed decision for their studies on PTEN inhibition.
References
- 1. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. telomer.com.tr [telomer.com.tr]
- 5. abioreagents.com [abioreagents.com]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Organic Vanadium Compounds: Efficacy of VO-Ohpic Trihydrate and Other Key Alternatives
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, particularly for metabolic and oncological diseases, organic vanadium compounds have emerged as a promising class of molecules. This guide provides a detailed, objective comparison of the efficacy of VO-Ohpic trihydrate against other notable organic vanadium compounds, namely bis(maltolato)oxovanadium(IV) (BMOV) and vanadyl acetylacetonate. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Comparative Efficacy
The primary mechanism of action and therapeutic targets differ among these vanadium compounds, influencing their biological efficacy. This compound is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a crucial tumor suppressor. In contrast, BMOV and vanadyl acetylacetonate are primarily recognized for their insulin-mimetic properties, largely attributed to their inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).
Table 1: In Vitro Efficacy - Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value | Compound Concentration | Cell Line/System | Reference |
| This compound | PTEN | 35 nM[1] | Not Applicable | Cell-free assay | [1] |
| This compound | PTEN | 46 ± 10 nM[2] | Not Applicable | Recombinant PTEN | [2] |
| bis(maltolato)oxovanadium(IV) (BMOV) | PTP1B | 0.86 ± 0.02 µM[3] | Not Applicable | GST-PTP1B | [3] |
Table 2: In Vivo Efficacy - Glucose Lowering Effects in Diabetic Rat Models
| Compound | Animal Model | Dosage | Administration Route | Plasma Glucose Reduction | Reference |
| bis(maltolato)oxovanadium(IV) (BMOV) | Streptozotocin-induced diabetic rats | Initial: 0.45 mmol/kg, Maintenance: 0.18 mmol/kg | In drinking water | Normalized in 70% of animals | [4] |
| vanadyl acetylacetonate | Streptozotocin-diabetic rats | 1.275 mg vanadium/kg | Single i.p. injection | Significant reduction for up to 5 days | [5] |
| vanadyl acetylacetonate | Non-ketotic, streptozotocin-diabetic rats | 125 mg vanadium/L | In drinking fluids | Faster and larger fall in glycemia compared to vanadyl sulphate | [6] |
Delving into the Mechanisms: Signaling Pathways
The distinct therapeutic effects of these organic vanadium compounds stem from their targeted intervention in critical cellular signaling pathways.
This compound: A Focus on the PTEN/Akt Pathway
This compound's primary role as a PTEN inhibitor places it as a significant modulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3, leading to the accumulation of PIP3 and subsequent activation of Akt. This activation has downstream effects on cell survival, proliferation, and glucose metabolism.[1]
BMOV and Vanadyl Acetylacetonate: Targeting the Insulin Signaling Pathway
Both BMOV and vanadyl acetylacetonate exert their insulin-mimetic effects by targeting key components of the insulin signaling pathway. A primary target is PTP1B, a negative regulator of the insulin receptor. By inhibiting PTP1B, these compounds prolong the phosphorylated, active state of the insulin receptor and its downstream substrates, such as IRS-1. This leads to the activation of the PI3K/Akt pathway, ultimately resulting in increased glucose uptake and utilization.[4][7]
Experimental Methodologies: A Closer Look
The following sections detail the experimental protocols for the key assays cited in this guide.
PTEN Inhibition Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PTEN enzyme.
Protocol:
-
Recombinant human PTEN protein is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT).
-
The enzymatic reaction is initiated by the addition of a substrate, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C for 30 minutes).
-
The amount of free phosphate released is quantified using a colorimetric method, such as the Malachite Green Phosphate Detection Kit.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vivo Glucose-Lowering Assay (for BMOV and Vanadyl Acetylacetonate)
Objective: To assess the in vivo efficacy of organic vanadium compounds in reducing blood glucose levels in a diabetic animal model.
Protocol:
-
Diabetes is induced in an animal model, typically rats, using streptozotocin.
-
The diabetic animals are administered the test compound (e.g., BMOV or vanadyl acetylacetonate) via a specified route (e.g., in drinking water or by intraperitoneal injection) at a defined dosage.
-
Blood samples are collected at various time points, and plasma glucose levels are measured using a glucose oxidase method.
-
The reduction in plasma glucose levels is compared to a control group of diabetic animals receiving a vehicle.
-
The efficacy of the compound is determined by the extent and duration of the glucose-lowering effect.
PTP1B Inhibition Assay (for BMOV)
Objective: To determine the IC50 of BMOV against the PTP1B enzyme.
Protocol:
-
Recombinant human PTP1B is incubated with various concentrations of BMOV in a suitable assay buffer.
-
The reaction is started by adding a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).
-
The mixture is incubated at a constant temperature (e.g., 30°C) for a specific time.
-
The enzymatic reaction is stopped, and the amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
The IC50 value is determined by plotting the percentage of PTP1B inhibition against the logarithm of the BMOV concentration.
Conclusion
This compound, bis(maltolato)oxovanadium(IV), and vanadyl acetylacetonate each demonstrate significant therapeutic potential through distinct mechanisms of action. This compound's potent and specific inhibition of PTEN positions it as a strong candidate for cancer therapy. BMOV and vanadyl acetylacetonate, with their established insulin-mimetic properties and PTP1B inhibitory activity, hold considerable promise for the treatment of diabetes. The choice of compound for further research and development will ultimately depend on the specific therapeutic application and desired biological outcome. This guide provides a foundational comparison to inform such critical decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of insulin sensitization by BMOV (bis maltolato oxo vanadium); unliganded vanadium (VO4) as the active component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vanadium complexes with organic ligands on glucose metabolism: a comparison study in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of vanadium complexes with organic ligands on glucose metabolism: a comparison study in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
Validating the Specificity of VO-Ohpic Trihydrate for PTEN Over Other Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VO-Ohpic trihydrate has emerged as a potent, cell-permeable inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway. Its ability to modulate this pathway has positioned it as a valuable tool in cancer research and as a potential therapeutic agent. However, a crucial aspect of its utility lies in its specificity. This guide provides an objective comparison of this compound's inhibitory activity against PTEN versus other key phosphatases, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound has been evaluated against several phosphatases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note the conflicting data regarding its effect on SHP-1, highlighting an area requiring further investigation.
| Phosphatase | IC50 (nM) | Reference(s) |
| PTEN | 35 - 46 | [1][2][3][4] |
| SHP-1 (Src homology 2 domain-containing phosphatase 1) | 975 | [5] |
| PTP1B (Protein-tyrosine phosphatase 1B) | >10,000 (implied) | [6] |
| SHP-2 (Src homology 2 domain-containing phosphatase 2) | >10,000 (implied) | [6] |
Note on Conflicting Data: While multiple sources confirm the high potency of this compound against PTEN in the low nanomolar range[1][2][3][4], one study reported a significantly weaker inhibition of PTEN (IC50 of 6.74 µM) and found that SHP-1 was inhibited with at least equal if not greater potency (IC50 of 975 nM)[5]. This discrepancy underscores the importance of standardized assay conditions and the need for comprehensive selectivity profiling. Another study, however, suggested that inhibitors of SHP-1, SHP-2, and PTP1B had no effect on the viability of certain cancer cell lines, in contrast to this compound, implying a differential mechanism of action[6].
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound against PTEN and other phosphatases.
PTEN Inhibition Assay using Malachite Green
This colorimetric assay quantifies the release of free phosphate from a substrate as a measure of phosphatase activity.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
Phosphatidylinositol 3,4,5-trisphosphate (PIP3) substrate
-
PTEN Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the PTEN Reaction Buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the various concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent, which forms a colored complex with the released free phosphate.
-
Measure the absorbance at a wavelength of ~620-650 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve.
PTP1B Inhibition Assay
A similar malachite green-based assay can be adapted for PTP1B, using a different substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
para-Nitrophenyl Phosphate (pNPP) as substrate
-
PTP1B Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Follow a similar procedure as the PTEN inhibition assay, substituting the PTEN enzyme, substrate, and reaction buffer with those specific for PTP1B.
-
Pre-incubate the PTP1B enzyme with this compound.
-
Initiate the reaction with pNPP.
-
Incubate and stop the reaction with Malachite Green Reagent.
-
Measure the absorbance and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathways and a general experimental workflow are provided below to aid in understanding the context of this compound's action and its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental validation of the reversible inhibition of PTEN by VO-Ohpic trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VO-Ohpic trihydrate, a potent and reversible inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), with other common PTEN inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PTEN and Its Inhibition
PTEN is a dual-specificity phosphatase that plays a crucial role as a tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway.[1][][3] It dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby antagonizing the activity of PI3K.[][4] The loss or inactivation of PTEN is common in many cancers, leading to uncontrolled cell growth and proliferation.[4][5] Consequently, the pharmacological inhibition of PTEN has emerged as a therapeutic strategy in contexts like nerve regeneration, tissue repair, and diabetes, where transient upregulation of the PI3K/Akt pathway is beneficial.[6][7][8]
This compound is a vanadium-based, small-molecule compound identified as a highly potent, reversible, and noncompetitive inhibitor of PTEN.[4][6][9] Its mechanism involves stabilizing the inactive conformation of the PTEN enzyme.[1] This guide validates these characteristics through experimental data and compares its performance against other widely used PTEN inhibitors.
Comparative Analysis of PTEN Inhibitors
The efficacy of a PTEN inhibitor is determined by its potency (IC50) and its selectivity over other phosphatases. This compound demonstrates high potency in the nanomolar range, comparable to other vanadium-based compounds.
Table 1: In Vitro Potency and Selectivity of Common PTEN Inhibitors
| Compound | PTEN IC50 (nM) | Selectivity Profile (IC50 in nM) | Mode of Inhibition | Reversibility |
| This compound | 35 - 46[4][6][9][10] | SHP1: ~975[11] | Noncompetitive[4][6] | Reversible[4] |
| bpV(HOpic) | 14[6][12] | PTP1B: ~4900, PTP-β: ~25000[12] | Not widely reported | Reversible[7] |
| bpV(phen) | 38[6][12] | PTP1B: 920, PTP-β: 343, SHP1: ~100[6][12] | Oxidative (disulfide bridge)[7] | Reversible (by reducing agents)[7] |
| SF1670 | 2000[12] | Potent and specific[6][12] | Not widely reported | Not widely reported |
Note: IC50 values can vary depending on assay conditions.
Signaling Pathway and Experimental Logic
The inhibition of PTEN by this compound leads to the accumulation of PIP3, which in turn promotes the phosphorylation and activation of the serine/threonine kinase Akt, a central node in the pathway that regulates cell survival and proliferation.
References
- 1. scbt.com [scbt.com]
- 3. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN deficiency is associated with reduced sensitivity to mTOR inhibitor in human bladder cancer through the unhampered feedback loop driving PI3K/Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. PTEN Inhibition in Human Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cross-Validating VO-Ohpic Trihydrate's Impact on Akt Phosphorylation: A Comparative Analysis
For Immediate Release
This guide offers a comprehensive comparison of VO-Ohpic trihydrate's effects on Akt phosphorylation, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals. This compound is a potent small-molecule inhibitor of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound promotes the phosphorylation and subsequent activation of Akt, a key protein kinase involved in cellular growth, proliferation, and survival.
Mechanism of Action: Enhancing Akt Signaling Through PTEN Inhibition
The primary mechanism of this compound involves the direct inhibition of PTEN's lipid phosphatase activity.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K, thereby attenuating the PI3K/Akt signaling cascade. This compound's inhibition of PTEN leads to an accumulation of PIP3 at the cell membrane, which in turn recruits and facilitates the phosphorylation of Akt at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[2] This activation allows Akt to phosphorylate a wide array of downstream targets, influencing numerous cellular functions.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). Its performance is contextualized against other known PTEN inhibitors, supported by experimental data to inform research and development decisions.
I. In Vitro Comparative Data
The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its alternatives.
Table 1: Potency and Selectivity of PTEN Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | PTEN | 35 - 46 | Highly selective over other phosphatases like PTP1B, PTP-β, SHP1, SopB, and myotubularin.[1][2] | [1][2][3][4] |
| bpV(phen) trihydrate | PTEN, PTPs | 38 | Inhibits other protein tyrosine phosphatases (PTPs) such as PTP1B (IC50 = 920 nM) and PTP-β (IC50 = 343 nM).[5][6] | [5][6] |
| bpV(HOpic) | PTEN | 14 | Potent and selective inhibitor of PTEN.[5][7] | [5][7] |
| SF1670 | PTEN | 2000 | A specific PTEN inhibitor.[6] | [6] |
Table 2: Cellular Effects of this compound in Vitro
| Cell Line | Concentration | Effect | Reference(s) |
| NIH 3T3 and L1 fibroblasts | 75 nM (saturation) | Increased Akt phosphorylation at Ser473 and Thr308.[1] | [1] |
| Hep3B (low PTEN) | 0-5 µM | Inhibited cell viability, proliferation, and colony formation; induced senescence.[3][8] | [3][8][9] |
| PLC/PRF/5 (high PTEN) | 0-5 µM | Lesser inhibition of cell viability and proliferation compared to Hep3B.[3][8] | [3][8][9] |
| SNU475 (PTEN-negative) | 0-5 µM | No effect on cell viability or proliferation.[3][8] | [3][8][9] |
| Cartilage Endplate Chondrocytes | 1 µM | Restored cell viability and extracellular matrix production after oxidative stress.[10] | [10] |
| Human Nucleus Pulposus (NP) Cells | Not specified | Alleviated H2O2-induced degeneration and promoted proliferation.[11] | [11] |
II. In Vivo Comparative Data
The in vivo effects of this compound have been demonstrated in various mouse models.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Key Findings | Reference(s) |
| Nude mice with Hep3B xenografts | 10 mg/kg | Intraperitoneal (i.p.), daily | Significantly inhibited tumor growth.[3][9] | [3][9] |
| Mice with MDA PCa-2b xenografts | Not specified | Not specified | Significant tumor growth suppression and increased survival.[1] | [1] |
| C57BL6 mice (cardiac arrest model) | Not specified | Intraperitoneal (i.p.) | Increased survival, improved cardiac function (LVPmax, dP/dt max), increased lactate clearance, and decreased plasma glucose.[3] | [3] |
| Mice (ischemia-reperfusion model) | 10 µg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size (25±6% vs. 56±5% in control).[2] | [2] |
| Mice (intervertebral disc degeneration model) | Not specified | Not specified | Attenuated intervertebral disc degeneration progression and cartilage endplate calcification.[10] | [10] |
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound functions by inhibiting PTEN, which leads to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.
Caption: Mechanism of action of this compound via PTEN inhibition.
Experimental Workflow: Cell Viability Assay
A common in vitro method to assess the effect of a compound on cell proliferation is the MTS or MTT assay.
Caption: Workflow for assessing cell viability after treatment.
Experimental Workflow: In Vivo Xenograft Study
This workflow outlines the typical procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Caption: Workflow for an in vivo tumor xenograft study.
IV. Experimental Protocols
In Vitro PTEN Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PTEN phosphatase activity.
Methodology: The lipid phosphatase activity of recombinant PTEN is measured using a malachite green-based assay that detects the release of inorganic phosphate from the substrate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Reagents: Recombinant human PTEN, PIP3 substrate, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT), Malachite Green reagent.
-
Procedure:
-
Varying concentrations of the inhibitor (e.g., this compound) are pre-incubated with recombinant PTEN in the reaction buffer.
-
The reaction is initiated by the addition of the PIP3 substrate.
-
The reaction is allowed to proceed for a defined time at 37°C and then stopped by the addition of the Malachite Green reagent.
-
The absorbance is measured at a wavelength of 620 nm.
-
-
Data Analysis: The amount of phosphate released is proportional to PTEN activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (BrdU Incorporation) Assay
Objective: To measure the effect of a compound on DNA synthesis as an indicator of cell proliferation.[3]
Methodology: This colorimetric immunoassay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA of actively proliferating cells.[3]
-
Cell Culture: 3x10³ cells are cultured in 96-well plates.[3]
-
Treatment: Cells are treated with varying concentrations of this compound for 72 hours.[3]
-
BrdU Labeling: BrdU is added to the cells 24 hours before the end of the treatment period.[3]
-
Detection: After incubation, cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to a peroxidase enzyme is added. The substrate for the peroxidase is then added, and the color development is measured using a spectrophotometer.[3]
-
Data Analysis: Results are expressed as the percentage inhibition of BrdU incorporation compared to the control.[3]
Western Blotting for Akt Phosphorylation
Objective: To assess the activation of the Akt signaling pathway by detecting the phosphorylation of Akt at key residues (Ser473 and Thr308).
Methodology:
-
Cell Lysis: Cells treated with the PTEN inhibitor are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The blot is often stripped and re-probed for total Akt as a loading control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., Hep3B) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 10 mg/kg), while the control group receives a vehicle solution.[9]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Overall survival may also be assessed.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
Unveiling the Noncompetitive Inhibition Kinetics of VO-Ohpic Trihydrate: A Comparative Guide
For researchers and professionals in drug development, understanding the kinetic profile of an inhibitor is paramount to predicting its efficacy and mechanism of action. This guide provides a detailed comparison of the noncompetitive inhibition kinetics of VO-Ohpic trihydrate, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), with other alternative inhibitors. The information is supported by experimental data and detailed protocols to aid in research and development.
This compound has been identified as a highly potent and selective small-molecule inhibitor of PTEN, a critical tumor suppressor protein.[1][2] Its mode of action has been characterized as noncompetitive, meaning it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the maximal rate of the enzyme's reaction without affecting the substrate's binding affinity.[3][4]
Comparative Kinetic Data
The following table summarizes the key quantitative data for this compound and provides a placeholder for comparison with other potential PTEN inhibitors.
| Inhibitor | Target | IC50 (nM) | Kic (nM) | Kiu (nM) | Inhibition Type |
| This compound | PTEN | 35 ± 2, 46 ± 10 | 27 ± 6[3] | 45 ± 11[3] | Noncompetitive[3] |
| Alternative Inhibitor A | PTEN | Data not available | Data not available | Data not available | Data not available |
| Alternative Inhibitor B | PTEN | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of the inhibition kinetics of this compound involved robust experimental procedures, as detailed below.
Enzyme Activity and Inhibition Assay
A common method to determine PTEN activity and its inhibition is through a fluorescence-based assay using a substrate like 3-O-methylfluorescein phosphate (OMFP).[3]
Protocol:
-
Enzyme Preparation: Recombinant PTEN enzyme is purified and prepared in an appropriate assay buffer.
-
Inhibitor Pre-incubation: PTEN is pre-incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 10 minutes at room temperature) to allow for inhibitor binding.[3][5]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., OMFP).[3]
-
Signal Detection: The change in fluorescence, resulting from the enzymatic conversion of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]
Determination of Kinetic Parameters (Km and Vmax)
To elucidate the mechanism of inhibition, enzyme kinetics are studied at various substrate and inhibitor concentrations.
Protocol:
-
A range of substrate (e.g., OMFP) concentrations are prepared.
-
For each substrate concentration, the initial reaction velocity is measured in the absence and presence of different fixed concentrations of this compound.
-
The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined from the intercepts of the resulting lines. In noncompetitive inhibition, Vmax decreases in the presence of the inhibitor, while Km remains unchanged.[3]
Visualizing the Molecular Interactions and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Noncompetitive Inhibition.
Caption: Workflow for Determining Inhibition Kinetics.
Conclusion
The available data robustly characterize this compound as a noncompetitive inhibitor of PTEN. Its low nanomolar IC50 and inhibition constants underscore its potency. The detailed experimental protocols provide a clear framework for replicating these findings and for evaluating other potential PTEN inhibitors. This comparative guide serves as a valuable resource for researchers aiming to understand and utilize PTEN inhibitors in their therapeutic development pipelines. The provided diagrams offer a clear visual representation of the underlying biochemical principles and the experimental process.
References
Comparative Analysis of VO-Ohpic Trihydrate Potency Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other relevant alternatives. The information is supported by experimental data to aid in research and development decisions.
Introduction
This compound is a vanadium-based small molecule that has garnered significant interest in cancer research due to its potent and selective inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN plays a crucial role in regulating cell growth, proliferation, and survival by antagonizing the PI3K/Akt signaling pathway. In many cancers, PTEN function is lost or reduced, leading to uncontrolled cell growth. By inhibiting the remaining PTEN activity in cancer cells, compounds like this compound can induce a state of cellular senescence or apoptosis, thereby halting tumor progression. This guide analyzes the potency of this compound across various cancer cell lines and compares it with other known PTEN inhibitors.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the lipid phosphatase activity of PTEN.[1][2][3] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action terminates the signaling cascade initiated by phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth, and inhibiting apoptosis. Interestingly, in cancer cells with already reduced PTEN levels, further inhibition by this compound can push the cells into a state of oncogene-induced senescence, effectively halting their proliferation.[2]
Comparative Potency Analysis
The potency of PTEN inhibitors can be assessed at two levels: their direct enzymatic inhibition of the PTEN protein and their cytotoxic effect on cancer cells.
Enzymatic Inhibition of PTEN
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and two other common PTEN inhibitors, BpV(HOpic) and SF1670, against the PTEN enzyme. Lower IC50 values indicate higher potency.
| Compound | PTEN Enzymatic IC50 |
| This compound | 35 - 46 nM[1][4] |
| BpV(HOpic) | 14 nM[5] |
| SF1670 | 2 µM |
Note: IC50 values can vary slightly depending on the assay conditions.
Potency Across Cancer Cell Lines
The following table summarizes the available data on the cytotoxic effects (IC50 of cell viability) of this compound in various cancer cell lines. Data for direct comparison with BpV(HOpic) and SF1670 across a wide range of cell lines is limited in the current literature. The effectiveness of this compound is notably influenced by the PTEN status of the cancer cells.
| Cell Line | Cancer Type | PTEN Status | This compound Cell Viability IC50 |
| Hep3B | Hepatocellular Carcinoma | Low Expression | Inhibition of cell viability and proliferation observed[2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High Expression | Lesser inhibition of cell viability compared to Hep3B[2] |
| SNU475 | Hepatocellular Carcinoma | Negative | No significant effect on cell viability[2] |
| SKOV3 | Ovarian Cancer | Not specified | 7.15 µM |
| ES2 | Ovarian Cancer | Not specified | 25.24 µM |
| OVCAR8 | Ovarian Cancer | Not specified | Data not available |
| OVCAR5 | Ovarian Cancer | Not specified | Data not available |
| MDA PCa-2b | Prostate Cancer | Not specified | Tumor growth suppression in xenograft model[3] |
Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other inhibitors)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of the PTEN/Akt/ERK Signaling Pathway
This protocol describes how to analyze the protein expression and phosphorylation status of key components of the PTEN signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTEN, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins. Use β-actin as a loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the potency of this compound.
References
Assessing the Selectivity of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor PTEN, against the protein tyrosine phosphatases PTP-β and PTP-1B. This document synthesizes available experimental data to offer a clear perspective on the compound's target profile.
This compound is recognized as a highly selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1] Its ability to inhibit PTEN's lipid phosphatase activity at nanomolar concentrations makes it a valuable tool for studying cellular processes such as proliferation, survival, and insulin signaling.[1][2] However, for its effective use in research and potential therapeutic development, a thorough understanding of its selectivity against other phosphatases, particularly those with structural similarities such as PTP-β and PTP-1B, is crucial.
Quantitative Analysis of Inhibitor Potency
Direct quantitative data on the inhibition of PTP-β and PTP-1B by this compound is limited in publicly available literature. However, initial studies have characterized its selectivity profile. One key study reported that this compound is highly selective for PTEN over other recombinant phosphatases, including PTP-β, and that it inhibits protein tyrosine phosphatases (PTPs) in the high micromolar range.[1][3]
In contrast to this, another study investigating the effect of VO-Ohpic on a different protein tyrosine phosphatase, SHP1, found a half-maximal inhibitory concentration (IC50) of 975 nM. This finding suggests a more potent inhibition of some PTPs than initially suggested and highlights the need for further specific assays to determine the precise IC50 values for PTP-β and PTP-1B.
For a comparative perspective, the IC50 values of a structurally related vanadium complex, bpV(phen) trihydrate, are presented below. This compound also inhibits PTEN and shows activity against PTP-β and PTP-1B.
| Compound | Target | IC50 (nM) |
| This compound | PTEN | 35 |
| PTP-β | Data not available (reported as high µM inhibition) | |
| PTP-1B | Data not available | |
| SHP1 | 975 | |
| bpV(phen) trihydrate | PTEN | 38 |
| PTP-β | 343 | |
| PTP-1B | 920 |
Table 1: Comparative IC50 Values. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and bpV(phen) trihydrate against PTEN and various protein tyrosine phosphatases.
Signaling Pathway Context
The selectivity of this compound is critical due to the overlapping roles of PTEN and PTPs in cellular signaling. The diagram below illustrates the canonical PI3K/Akt signaling pathway, which is negatively regulated by PTEN. Inhibition of PTEN by this compound leads to the activation of this pathway.
Caption: PTEN's role in the PI3K/Akt signaling pathway and its inhibition by this compound.
Experimental Protocols
To determine the selectivity of this compound against PTP-β and PTP-1B, a standardized in vitro phosphatase inhibition assay is required. The following is a generalized protocol based on established methods.
Objective: To determine the IC50 values of this compound for PTP-β and PTP-1B.
Materials:
-
Recombinant human PTP-β and PTP-1B enzymes
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP) or a fluorescently labeled phosphopeptide substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of concentrations for testing.
-
Enzyme Reaction:
-
Add a defined amount of PTP-β or PTP-1B enzyme to each well of the 96-well plate.
-
Add the various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the substrate (e.g., pNPP) to each well to start the enzymatic reaction.
-
Detection:
-
If using pNPP, measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.
-
If using a fluorescent substrate, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: A generalized workflow for determining the IC50 of an inhibitor against a phosphatase.
Conclusion
While this compound is a potent and selective inhibitor of PTEN, its precise inhibitory activity against PTP-β and PTP-1B requires further quantitative investigation. The available data suggests a significantly lower potency against PTPs compared to PTEN, supporting its use as a selective PTEN inhibitor. However, the conflicting reports on the level of PTP inhibition—ranging from high micromolar to high nanomolar—underscore the importance of conducting direct, quantitative assays to fully characterize its selectivity profile for informed use in research and drug development. The provided experimental protocol offers a framework for researchers to perform such assessments.
References
Safety Operating Guide
Proper Disposal of VO-Ohpic Trihydrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during disposal.[1] Understanding these hazards is the first step in mitigating risks.
GHS Hazard Classifications: [1]
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive summary of safety-related data is provided in the table below for quick reference.
| Parameter | Information | Source |
| GHS Pictograms | Warning | [1] |
| Signal Word | Warning | [1] |
| CAS Number | 476310-60-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [2] |
| Molecular Weight | 415.20 g/mol | [2] |
| Appearance | Light green to green solid | [2] |
| Solubility | Soluble in DMSO | [3][4][5][6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on standard laboratory safety practices and information from the Safety Data Sheet (SDS).
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE to prevent exposure.[1]
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Lab Coat: An impervious lab coat is required.[1]
-
Respiratory Protection: If working with the powder outside of a fume hood, a suitable respirator is necessary.[1]
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
3. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent or cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected for disposal.[1]
5. Final Disposal:
-
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation." [1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
